N-Acetylphytosphingosine
描述
属性
CAS 编号 |
21830-28-4 |
|---|---|
分子式 |
C20H41NO4 |
分子量 |
359.5 g/mol |
IUPAC 名称 |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1 |
InChI 键 |
SZUJJDLBXJCDNT-ZCNNSNEGSA-N |
手性 SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O |
规范 SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |
其他CAS编号 |
21830-28-4 |
同义词 |
N-acetylphytosphingosine NAPS compound |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetylphytosphingosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylphytosphingosine (NAPS) is a crucial bioactive lipid belonging to the ceramide family, playing a pivotal role in the structural integrity and signaling functions of the skin's epidermal barrier. As an acetylated derivative of phytosphingosine (B30862), NAPS exhibits unique physicochemical and biological properties that are of significant interest in dermatology, cosmetology, and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for the study of this compound. It aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin care formulation.
Chemical Structure and Identification
This compound is a complex lipid composed of a phytosphingosine backbone N-acylated with an acetyl group. Phytosphingosine is an 18-carbon aliphatic chain with three hydroxyl groups and an amino group. The acetylation occurs at the amino group on the second carbon atom.
Chemical Formula: C₂₀H₄₁NO₄[1][2]
Molecular Weight: 359.54 g/mol [1][2][3]
IUPAC Name: N-((2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl)acetamide
Synonyms: N-Acetyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol, N-C2:0-Phytoceramide, C2 Phytoceramide[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative physicochemical data for this compound is not extensively reported in the literature. The following table summarizes the available information, with some data for the related precursor molecule, phytosphingosine, provided for reference.
| Property | Value | Reference |
| Appearance | White crystalline powder or neat solid.[1][3] | |
| Melting Point | Data not available for this compound. (Phytosphingosine: 102 °C)[4] | |
| Boiling Point | Data not available for this compound. (Phytosphingosine: 483.7 ± 40.0 °C, predicted)[5][6] | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol (B145695). (Phytosphingosine is soluble in ethanol up to 2 mg/mL).[4][7] | |
| logP | Data not available for this compound. (Phytosphingosine: 6.2 at 22°C)[4] | |
| Storage | Store at -20°C for long-term storage. For short-term, store in a well-ventilated, dry place at 2-8°C, protected from direct sunlight.[1] |
Biological Properties and Functions
This compound is a key component of the skin's stratum corneum and exhibits a range of biological activities.
-
Skin Barrier Function: As a ceramide, NAPS is integral to the lipid lamellae of the stratum corneum, which forms the primary barrier against water loss and external insults. It helps to maintain skin hydration and integrity.[1]
-
Anti-Inflammatory Activity: this compound has demonstrated anti-inflammatory properties. It can suppress the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting cyclooxygenase (COX) enzymes.[2] It has also been shown to reduce inflammation in keratinocytes.[2]
-
Antimicrobial Properties: Phytosphingosine, the precursor to NAPS, is known to have antimicrobial activity, which may be retained in its acetylated form, contributing to the skin's defense against microorganisms.
-
Cell Signaling: this compound is involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[2]
Signaling Pathways
This compound, as a ceramide, is implicated in several key signaling pathways that regulate inflammation and cellular responses.
Inhibition of NF-κB Signaling Pathway
Phytosphingosine and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses that can be modulated by phytosphingosine derivatives.
Caption: this compound modulates the MAPK signaling pathway.
Regulation of Cyclooxygenase-2 (COX-2) Pathway
This compound has been shown to suppress the production of prostaglandin E2, which is synthesized via the COX-2 pathway.
Caption: this compound regulates the Cyclooxygenase-2 pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following protocols are proposed based on established methods for related compounds.
Synthesis of this compound
This protocol describes a general method for the N-acetylation of phytosphingosine.
Materials:
-
Phytosphingosine
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol (B129727) gradient)
Procedure:
-
Dissolve phytosphingosine in a suitable solvent such as pyridine or a mixture of DCM and a base like triethylamine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain pure this compound.
Purification and Analysis
Purification Workflow:
Caption: General workflow for the purification of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis:
A reverse-phase HPLC method can be adapted for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of methanol and water, or acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 205-215 nm) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 30-40 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR and ¹³C-NMR spectroscopy are essential for structural confirmation.
-
¹H-NMR: Expected signals would include those for the long aliphatic chain, the methine protons adjacent to the hydroxyl and amide groups, the N-H proton of the amide, and the methyl protons of the acetyl group.
-
¹³C-NMR: Expected signals would include those for the carbons of the aliphatic chain, the carbons bearing the hydroxyl groups, the carbon attached to the nitrogen, and the carbonyl and methyl carbons of the acetyl group.
Mass Spectrometry (MS):
Mass spectrometry is used for molecular weight determination and structural elucidation.
-
Ionization: Electrospray ionization (ESI) is a suitable method.
-
Fragmentation: Tandem MS (MS/MS) can provide structural information. Expected fragmentation would involve cleavage of the C-C bonds of the aliphatic chain and cleavage around the amide and hydroxyl groups.
Conclusion
This compound is a bioactive lipid with significant importance for skin health and cellular signaling. Its role in maintaining the skin barrier and its anti-inflammatory properties make it a compound of great interest for therapeutic and cosmetic applications. This technical guide provides a foundational understanding of its chemical and biological characteristics and offers a starting point for researchers to develop and refine experimental protocols for its study. Further research is warranted to fully elucidate its quantitative physicochemical properties and to establish standardized analytical methods.
References
- 1. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 3. larodan.com [larodan.com]
- 4. Phytosphingosine | 554-62-1 [chemicalbook.com]
- 5. phytosphingosine CAS#: 13552-11-9 [m.chemicalbook.com]
- 6. 13552-11-9 CAS MSDS (phytosphingosine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of N-Acetylphytosphingosine in Skin Lipid Architecture and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetylphytosphingosine, an acetylated derivative of the naturally occurring phytosphingosine (B30862), is a critical component of the skin's lipid matrix.[1] This bioactive lipid plays a pivotal role in maintaining the integrity of the stratum corneum, the outermost layer of the epidermis, thereby ensuring proper skin barrier function, hydration, and homeostasis. This technical guide provides an in-depth analysis of the functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Core Functions in Skin Lipids
This compound is integral to the structure and function of the epidermal barrier. Its primary roles include:
-
Precursor to Ceramides (B1148491): Phytosphingosine, the precursor to this compound, is a fundamental building block of ceramides, which constitute a major fraction of the intercellular lipids in the stratum corneum.[2][3] N-acylation of phytosphingosine with fatty acids forms phytoceramides, essential for the lamellar organization of the lipid barrier.[2]
-
Strengthening the Skin Barrier: By contributing to the ceramide pool, this compound helps to fortify the skin's natural barrier. This reinforcement minimizes transepidermal water loss (TEWL) and protects the skin from environmental aggressors.[3]
-
Promoting Keratinocyte Differentiation: Studies on its precursor, phytosphingosine, have demonstrated a significant role in promoting the differentiation of normal human epidermal keratinocytes (NHEKs). This process is crucial for the formation of a healthy stratum corneum.[4]
-
Anti-inflammatory and Antimicrobial Properties: Phytosphingosine and its derivatives, including this compound, have been shown to possess anti-inflammatory and antimicrobial properties, contributing to the skin's defense system.[2][5]
Quantitative Effects on Skin Barrier Function
While specific clinical trial data for this compound is emerging, studies on formulations containing its precursor, phytosphingosine, and related ceramides provide valuable insights into its efficacy.
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | Statistical Significance | Reference |
| Skin Hydration (AU) | Test Cream (with Ceramide) | 28.7 ± 5.7 | 44.7 ± 11.2 (at W2) | +55.7% | p < 0.01 | [4] |
| Transepidermal Water Loss (g/m²h) | Test Cream (with Ceramide) | 10.2 ± 3.4 | 8.0 ± 2.5 (at W2) | -21.6% | p < 0.05 | [4] |
Table 1: Effects of a Ceramide-Containing Cream on Skin Hydration and Transepidermal Water Loss (TEWL). AU = Arbitrary Units; W2 = Week 2. Data is representative of studies on ceramide-based formulations.
Experimental Protocols
In Vitro Assessment of Keratinocyte Differentiation
This protocol outlines a method to quantify the effect of this compound on the differentiation of normal human epidermal keratinocytes (NHEKs), based on the methodology for its precursor, phytosphingosine.[4]
1. Cell Culture:
- Culture NHEKs in a low-calcium, serum-free medium to maintain them in an undifferentiated state.
2. Treatment:
- Introduce this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium.
- Include a vehicle control (e.g., DMSO) and a positive control (e.g., high calcium concentration) for comparison.
- Incubate the cells for a defined period (e.g., 7 days).
3. Quantification of Cornified Envelope (CE) Formation:
- Harvest the treated NHEKs in a 2% SDS solution.
- Sonicate the cell lysate briefly.
- Centrifuge the lysate and resuspend the pellet in 2% SDS with 20 mM dithiothreitol (B142953) (DTT).
- Boil the suspension for 1 hour to solubilize the cross-linked envelopes.
- Quantify the amount of soluble CEs by spectrophotometry at 310 nm.[4]
4. Analysis of Differentiation Marker Proteins:
- Perform ELISA or Western blotting to quantify the expression levels of key differentiation markers such as involucrin, loricrin, and keratin (B1170402) 1.[4]
Clinical Evaluation of Skin Barrier Function
This protocol describes a standard method for a double-blind, vehicle-controlled clinical study to assess the impact of a topical formulation containing this compound on skin hydration and TEWL.[4]
1. Subject Recruitment:
- Recruit healthy volunteers with dry skin conditions.
- Ensure subjects refrain from using other topical products on the test areas for a specified period before and during the study.
2. Test Product Application:
- Designate test sites on the forearms of each subject.
- Apply a standardized amount of the test formulation (containing a specific concentration of this compound) and a vehicle control to the respective sites twice daily for a set duration (e.g., 4 weeks).
3. Biophysical Measurements:
- At baseline and at specified time points (e.g., week 2 and week 4), measure skin hydration using a Corneometer and TEWL using a Tewameter under controlled environmental conditions (temperature and humidity).
4. Data Analysis:
- Analyze the changes from baseline for both the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the effects.
Signaling Pathways
This compound and its precursor, phytosphingosine, are known to modulate intracellular signaling pathways that regulate inflammation and cell differentiation in keratinocytes. One of the key pathways influenced is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
By inhibiting the activation of the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB. This action keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[2][5] This mechanism underlies its anti-inflammatory effects.
Caption: Biosynthesis of phytoceramides from this compound.
This compound can be deacetylated to yield phytosphingosine. Subsequently, ceramide synthases catalyze the N-acylation of phytosphingosine with a fatty acyl-CoA to form a phytoceramide, such as Ceramide NP. These ceramides are then integrated into the lipid lamellae of the stratum corneum.
Conclusion
This compound is a key bioactive lipid with a multifaceted role in skin health. Its contribution to the ceramide pool is fundamental for the structural integrity and barrier function of the stratum corneum. Furthermore, its ability to promote keratinocyte differentiation and exert anti-inflammatory effects underscores its importance in maintaining skin homeostasis. The quantitative data from studies on related compounds, along with established experimental protocols, provide a solid foundation for further research and development of innovative dermatological and cosmetic products leveraging the beneficial properties of this compound. As research continues, a more detailed understanding of its specific signaling pathways and clinical efficacy will further solidify its position as a cornerstone ingredient in advanced skincare.
References
- 1. researchgate.net [researchgate.net]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the N-Acetylphytosphingosine Biosynthesis Pathway in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylphytosphingosine (N-Ac-PHS), a member of the ceramide family, is a crucial sphingolipid in the yeast Saccharomyces cerevisiae and other fungi. Sphingolipids are not only essential structural components of cellular membranes but also function as critical signaling molecules involved in a myriad of cellular processes, including cell cycle regulation, stress responses, and apoptosis. The biosynthesis of N-Ac-PHS is a complex and tightly regulated process, making it a key area of study for understanding fungal biology and for the development of novel antifungal therapeutics. This technical guide provides a comprehensive overview of the N-Ac-PHS biosynthesis pathway in yeast, with a focus on the core biochemical reactions, key enzymes, quantitative data, regulatory mechanisms, and detailed experimental protocols.
Core Biosynthesis Pathway of this compound
The de novo biosynthesis of this compound in yeast commences in the endoplasmic reticulum (ER) with the condensation of the amino acid L-serine and palmitoyl-CoA. This initial step is catalyzed by the serine palmitoyltransferase (SPT) complex, which is a rate-limiting enzyme in the pathway. The product of this reaction, 3-ketodihydrosphingosine, is then rapidly reduced to dihydrosphingosine (DHS). DHS serves as a key intermediate and can be further hydroxylated to produce phytosphingosine (B30862) (PHS). The final step in the formation of N-Ac-PHS is the N-acetylation of the amino group of phytosphingosine.
The overall pathway can be summarized as follows:
-
L-serine + Palmitoyl-CoA → 3-Ketodihydrosphingosine
-
3-Ketodihydrosphingosine → Dihydrosphingosine (DHS)
-
Dihydrosphingosine → Phytosphingosine (PHS)
-
Phytosphingosine + Acetyl-CoA → this compound (N-Ac-PHS)
Key Enzymes in the Pathway
The biosynthesis of N-Ac-PHS is orchestrated by a series of enzymes, each playing a critical role in the pathway.
| Enzyme | Gene(s) in S. cerevisiae | Function |
| Serine Palmitoyltransferase (SPT) | LCB1, LCB2, TSC3 | Catalyzes the initial and rate-limiting step: the condensation of L-serine and palmitoyl-CoA. |
| 3-Ketodihydrosphingosine Reductase | TSC10 | Reduces 3-ketodihydrosphingosine to dihydrosphingosine. |
| Sphingolipid C4-hydroxylase | SUR2 | Hydroxylates dihydrosphingosine to form phytosphingosine. |
| Phytosphingosine N-acetyltransferase | YGR212W (homolog of SLI1), YGR177C (homolog of ATF2) | Catalyzes the final N-acetylation of phytosphingosine to yield this compound.[1] |
While the roles of SPT, Tsc10, and Sur2 are well-established in S. cerevisiae, the specific enzymes responsible for the N-acetylation of phytosphingosine are less characterized. However, studies in the yeast Wickerhamomyces ciferrii have identified two acetyltransferases, Sli1p and Atf2p, that catalyze the acetylation of phytosphingosine.[1] Homologs of the genes encoding these enzymes, YGR212W and YGR177C, are present in S. cerevisiae and are the prime candidates for this enzymatic step.[1]
Quantitative Data
Quantitative analysis of the N-Ac-PHS pathway is essential for understanding its dynamics and regulation. However, specific quantitative data for N-Ac-PHS biosynthesis in S. cerevisiae is limited in the literature. The following table summarizes the available and inferred information.
| Parameter | Value/Range | Organism/Conditions | Reference |
| Enzyme Kinetics | |||
| SPT (Lcb1/Lcb2/Tsc3) | Km (Palmitoyl-CoA): ~5-15 µM | S. cerevisiae | |
| Km (L-serine): ~0.2-1 mM | S. cerevisiae | ||
| Phytosphingosine N-acetyltransferase | Not yet determined in S. cerevisiae | - | - |
| Metabolite Concentrations | |||
| Phytosphingosine | Variable, increases under heat stress | S. cerevisiae | |
| This compound | Typically low, but detectable levels | S. cerevisiae | |
| Gene Expression | |||
| LCB1, LCB2 | Repressed by high sphingolipid levels | S. cerevisiae | |
| YGR212W, YGR177C | Expression levels are generally low under standard laboratory conditions. | S. cerevisiae |
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of sphingolipids is a highly regulated process to maintain cellular homeostasis. The regulation occurs at multiple levels, including transcriptional control of gene expression and post-translational modification of enzymes.
Transcriptional Regulation: The expression of genes involved in sphingolipid biosynthesis is tightly controlled. The master transcriptional regulators of sphingolipid metabolism are beginning to be elucidated, with transcription factors such as Com2 playing a role in sensing intracellular sphingolipid levels and modulating the expression of key enzymes.[2]
Post-Translational Regulation: Key enzymes in the pathway are also regulated by post-translational modifications. For instance, the activity of the SPT complex is negatively regulated by the Orm proteins (Orm1 and Orm2). Phosphorylation of the Orm proteins by the TORC2-Ypk1 signaling pathway relieves this inhibition, thereby upregulating sphingolipid synthesis.[2] While the specific regulation of the final N-acetylation step is not fully understood, it is likely that the acetyltransferases involved are also subject to regulatory control to fine-tune the production of N-Ac-PHS in response to cellular needs.
Experimental Protocols
Extraction of Sphingolipids from Yeast
This protocol describes a method for the total extraction of lipids, including N-Ac-PHS, from yeast cells for subsequent analysis by mass spectrometry.
Materials:
-
Yeast culture
-
Methanol
-
Glass beads (0.5 mm diameter)
-
Bead beater
-
Centrifuge
-
Glass tubes
Procedure:
-
Harvest yeast cells from a liquid culture by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with distilled water and then resuspend in a small volume of water.
-
Transfer the cell suspension to a glass tube containing an equal volume of glass beads.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the tube.
-
Disrupt the cells using a bead beater for 5-10 cycles of 30 seconds on and 30 seconds off, keeping the samples on ice between cycles.
-
After cell disruption, add additional chloroform and water to achieve a final chloroform:methanol:water ratio of 2:1:0.8.
-
Vortex the mixture vigorously and then centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of N-Ac-PHS using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Optimize the gradient to achieve good separation of N-Ac-PHS from other lipid species.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use electrospray ionization (ESI) as the ionization source.
-
Perform Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for N-Ac-PHS will need to be determined empirically but will be based on its molecular weight and fragmentation pattern. A likely precursor ion would be the [M+H]+ adduct.
-
-
Quantification:
-
Prepare a standard curve using a commercially available N-Ac-PHS standard of known concentration.
-
Spike an internal standard (e.g., a deuterated or C17-based sphingolipid analog) into the samples and standards for normalization.
-
Calculate the concentration of N-Ac-PHS in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
In Vitro Assay for Phytosphingosine N-acetyltransferase Activity
This protocol outlines a method to measure the enzymatic activity of the putative phytosphingosine N-acetyltransferases.
Materials:
-
Yeast cell lysate or purified recombinant enzyme
-
Phytosphingosine substrate
-
Acetyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., chloroform:methanol 2:1)
-
LC-MS/MS system for product detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of phytosphingosine, and the yeast lysate or purified enzyme.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of acetyl-CoA.
-
Incubate the reaction for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids as described in the lipid extraction protocol.
-
Quantify the amount of N-Ac-PHS produced using LC-MS/MS.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.
Conclusion
The biosynthesis of this compound is a fundamental metabolic pathway in yeast with significant implications for cell physiology and survival. While the core steps of the pathway leading to the formation of phytosphingosine are well-understood, the specific enzymes and regulatory mechanisms governing the final N-acetylation step in Saccharomyces cerevisiae are areas of active research. The protocols and information provided in this technical guide offer a solid foundation for researchers and drug development professionals to investigate this important pathway further. A deeper understanding of N-Ac-PHS biosynthesis will not only advance our knowledge of fungal biology but may also pave the way for the development of novel antifungal strategies targeting this essential metabolic route.
References
The Role of N-Acetylphytosphingosine as a Ceramide Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylphytosphingosine (NAPS), a derivative of the sphingoid base phytosphingosine (B30862), is emerging as a significant molecule in cellular signaling and skin health. While its direct effects on processes like apoptosis and inflammation are under investigation, its primary role is considered to be that of a precursor to ceramides (B1148491), the central lipid molecules in sphingolipid metabolism and key components of the skin's barrier function. This technical guide provides an in-depth exploration of the metabolic pathway of this compound to ceramides, its involvement in cellular signaling, and detailed experimental protocols for its study.
Introduction
Ceramides are a class of lipid molecules composed of a sphingoid base and a fatty acid. They are integral structural components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis.[1] Phytosphingosine is a key sphingoid base, particularly abundant in the stratum corneum of the skin, where it contributes to the formation of the epidermal permeability barrier.[2] this compound is the N-acetylated form of phytosphingosine and is utilized in cosmetic and dermatological formulations for its potential to support skin barrier function.[2] This guide will elucidate the pathway by which NAPS is converted to ceramides and discuss its subsequent physiological roles.
The Metabolic Pathway: From this compound to Ceramide
The conversion of this compound to ceramide is a two-step enzymatic process involving deacetylation followed by acylation.
Step 1: Deacetylation of this compound to Phytosphingosine
The initial and rate-limiting step in the conversion of NAPS to a ceramide is the removal of the acetyl group from the amino group of the phytosphingosine backbone. This hydrolysis reaction is catalyzed by N-acylsphingosine amidohydrolase, more commonly known as acid ceramidase (AC) .[3]
Acid ceramidase is a lysosomal enzyme that cleaves the N-acyl linkage of various ceramides to produce a sphingoid base and a free fatty acid.[3] Studies on the substrate specificity of acid ceramidase have shown that the enzyme exhibits higher activity towards ceramides with shorter acyl chains.[1] For instance, the activity towards N-lauroylsphingosine (C12) is significantly higher than towards N-stearoylsphingosine (C18).[1] Given that this compound is an N-acetylated (C2) sphingoid, it is a highly probable substrate for rapid deacetylation by acid ceramidase.
Step 2: Acylation of Phytosphingosine to form Ceramide
Once phytosphingosine is liberated, it can be re-acylated by ceramide synthases (CerS) to form a ceramide. There are six known mammalian ceramide synthases, each with a specificity for different fatty acyl-CoA chain lengths. This allows for the synthesis of a diverse range of ceramide species, which can have distinct biological functions. The acylation of phytosphingosine with a fatty acid results in the formation of a phytoceramide.
The overall proposed metabolic pathway is illustrated below:
Signaling Roles
While the primary signaling functions associated with this compound are likely mediated through its conversion to ceramides and phytosphingosine, there is evidence to suggest that NAPS itself may possess intrinsic biological activity.
Ceramide-Mediated Signaling
Once formed, ceramides can initiate a variety of signaling cascades. These lipids can act as second messengers, influencing the activity of protein kinases, phosphatases, and transcription factors. Key ceramide-mediated signaling pathways include:
-
Apoptosis: Ceramides are well-established inducers of programmed cell death. They can promote the activation of caspases, a family of proteases that execute the apoptotic program.[4]
-
Cell Cycle Arrest: Ceramides can halt the cell cycle at various checkpoints, thereby inhibiting cell proliferation.
-
Inflammation: Ceramides are involved in inflammatory responses, often acting as pro-inflammatory mediators.[5]
Potential Direct Signaling of this compound
Some studies suggest that this compound may have direct signaling roles independent of its conversion to ceramide.
-
Apoptosis Induction: NAPS has been shown to induce caspase-dependent apoptosis in cancer cell lines.[6]
-
Anti-inflammatory Effects: NAPS has demonstrated the ability to reduce inflammation in keratinocytes.[5]
-
Inhibition of NF-κB and JAK/STAT Signaling: There is potential for NAPS to act as an inhibitor of these key inflammatory signaling pathways.[6]
A simplified overview of potential signaling pathways is presented below:
Quantitative Data
Currently, there is a lack of direct quantitative data in the scientific literature comparing the kinetic efficiency of this compound as a ceramide precursor relative to other sphingoid bases. However, based on the substrate specificity of acid ceramidase, a qualitative comparison can be inferred.
| Substrate | Relative Hydrolysis Rate by Acid Ceramidase | Reference |
| N-lauroylsphingosine (C12) | High | [1] |
| N-myristoylsphingosine (C14) | Moderate | [1] |
| N-palmitoylsphingosine (C16) | Moderate | [1] |
| N-stearoylsphingosine (C18) | Low | [1] |
| This compound (C2) | Predicted to be High | Inferred |
Table 1: Inferred relative hydrolysis rates of various N-acylsphingosines by acid ceramidase.
Further research is required to establish the precise kinetic parameters (Km and Vmax) for the deacetylation of this compound by acid ceramidase and the subsequent acylation by ceramide synthases.
Experimental Protocols
Protocol for In Vitro Acid Ceramidase Activity Assay
This protocol is adapted from established methods for measuring acid ceramidase activity using a fluorogenic substrate and can be modified to test this compound.[7]
Materials:
-
Cell or tissue lysates
-
Fluorogenic ceramide substrate (e.g., RBM14-C12) or this compound
-
25 mM Sodium acetate buffer, pH 4.5
-
Sodium periodate (B1199274) (NaIO4) solution (2.5 mg/mL in 100 mM glycine-NaOH buffer, pH 10.6)
-
100 mM Glycine-NaOH buffer, pH 10.6
-
96-well microplate
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare cell or tissue lysates and determine protein concentration.
-
In a 96-well plate, add 75 µL of 25 mM sodium acetate buffer (pH 4.5) to each well.
-
Add 0.5 µL of a 4 mM substrate solution (fluorogenic ceramide or this compound) in ethanol (B145695) to each well (final concentration 20 µM).
-
Add 10-25 µg of protein lysate in a volume of 25 µL to each well. Include a negative control with no protein extract.
-
Incubate the plate at 37°C for 3 hours.
-
Stop the reaction by adding 25 µL of methanol to each well.
-
Add 100 µL of NaIO4 solution to each well and incubate at 37°C for 1 hour in the dark.
-
Add 100 µL of 100 mM glycine-NaOH buffer (pH 10.6) to each well.
-
Measure fluorescence using a plate reader.
Protocol for LC-MS/MS Analysis of Ceramides
This protocol provides a general framework for the quantification of ceramides in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standard (e.g., C17:0-ceramide)
-
Extraction solvent (e.g., ethyl acetate/2-propanol/water)
-
LC-MS/MS system with a C8 or C18 column
-
Mobile phase A (e.g., 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid in water)
-
Mobile phase B (e.g., 1 mM ammonium formate and 0.2% formic acid in methanol)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells.
-
Add a known amount of internal standard.
-
Extract lipids using the extraction solvent.
-
Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the sample onto the LC column.
-
Separate the different ceramide species using a gradient elution with mobile phases A and B.
-
-
MS/MS Detection:
-
Ionize the eluted ceramides using electrospray ionization (ESI) in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to specifically detect and quantify each ceramide species based on their precursor and product ion masses.
-
-
Data Analysis:
-
Integrate the peak areas for each ceramide and the internal standard.
-
Calculate the concentration of each ceramide species relative to the internal standard.
-
Conclusion and Future Directions
This compound serves as a direct precursor for the synthesis of phytoceramides through a two-step enzymatic pathway involving deacetylation by acid ceramidase and subsequent acylation by ceramide synthases. The resulting ceramides are critical for skin barrier function and are involved in a multitude of cellular signaling pathways. While there is emerging evidence for the direct biological activities of this compound, further research is needed to fully elucidate these roles and to differentiate them from the effects of its metabolic products.
Areas for future research include:
-
Direct enzymatic studies: Detailed kinetic analysis of this compound deacetylation by purified acid ceramidase.
-
Comparative precursor studies: Quantitative comparison of the efficiency of this compound versus other sphingoid bases as ceramide precursors in cellular models.
-
Unique signaling pathways: Identification of specific protein binding partners and signaling cascades that are uniquely activated by this compound.
-
Gene expression analysis: Transcriptomic and proteomic studies to identify genes and proteins that are specifically regulated by this compound.
A deeper understanding of the metabolism and signaling of this compound will be invaluable for the development of novel therapeutic and dermatological applications targeting ceramide-dependent pathways.
References
- 1. A fluorescence-based high-performance liquid chromatographic assay to determine acid ceramidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 5. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 6. This compound (NAPS), Sphingolipid ceramide derivative (CAS 21830-28-4) | Abcam [abcam.com]
- 7. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylphytosphingosine: A Technical Guide on its Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylphytosphingosine, a naturally occurring sphingolipid, is a critical component of cellular membranes and plays a pivotal role in maintaining skin barrier function and modulating key cellular processes. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, alongside detailed experimental protocols for its extraction and quantification. Furthermore, this document elucidates the signaling pathways through which this compound exerts its biological effects, particularly in keratinocyte differentiation and apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of dermatology, cosmetology, and drug development.
Discovery and Synthesis
The definitive first isolation and characterization of this compound is not prominently documented in a single seminal paper. However, its discovery is intrinsically linked to the broader research on phytosphingosine (B30862) and its derivatives. The yeast Wickerhamomyces ciferrii (previously known as Pichia ciferrii or Hansenula ciferrii), first isolated in 1932, was later identified in 1960 to secrete large quantities of Tetraacetylphytosphingosine (TAPS), a fully acetylated precursor to this compound.
The chemical synthesis of phytosphingosine and its N-acylated derivatives, including N-stearoyl-phytosphingosine, has been a subject of research for several decades, with various synthetic routes being developed. A notable synthesis method for phytosphingosine was described by Weiss and Stiller in 1965. The N-acetylation of phytosphingosine is a standard chemical reaction. A 1979 study by Kulmacz et al. detailed the chemical syntheses and properties of N-acetyl derivatives of various hydroxysphinganines, contributing to the understanding of these molecules.
Natural Sources of this compound
This compound is found in a variety of organisms, from microorganisms to mammals. Its concentration can vary significantly depending on the source and the specific tissue.
Microbial Sources
The most significant microbial source for the production of phytosphingosine derivatives is the yeast Wickerhamomyces ciferrii . This yeast naturally produces and secretes large amounts of Tetraacetylphytosphingosine (TAPS), which can be readily deacetylated to yield phytosphingosine and subsequently N-acetylated. Fermentation of W. ciferrii is a commercially viable method for producing these compounds.
Saccharomyces cerevisiae, a common baker's yeast, also contains phytosphingosine as a component of its sphingolipids, although not to the same extent as W. ciferrii.
Human Skin
In humans, this compound is a fundamental component of ceramides (B1148491) in the stratum corneum, the outermost layer of the epidermis. Specifically, it forms the backbone of Ceramide NP (N-stearoyl-phytosphingosine) . Ceramides are crucial for maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Ceramide NP constitutes a significant portion of the total ceramide content in the stratum corneum.
Plant Sources
Phytoceramides, which include N-acylated phytosphingosine derivatives, are present in various plants. They are often found as glucosylceramides. While the direct quantification of this compound in many plants is not extensively documented, the presence of its precursors is well-established. Some plants known to contain phytoceramides include wheat, rice, soybeans, and potatoes. The concentration of these lipids in plants is generally lower than in microbial sources.
Quantitative Data on this compound and its Precursors
The following tables summarize the available quantitative data on this compound and related compounds from various sources.
Table 1: Concentration of Ceramide NP (containing this compound) in Human Stratum Corneum
| Ceramide Species | Concentration (% of total ceramides) | Reference |
| Ceramide NP | ~22% | [1] |
Table 2: Concentration of Glucosylceramides (Phytoceramide Precursors) in Various Plant Sources
| Plant Source | Compound | Concentration | Reference |
| Wheat Germs | Glucosylceramides | 33.7 mg / 100 g | [2] |
| Apple Pomace | Glucosylceramides | 28.9 mg / 100 g | [2] |
| Coffee Grounds | Glucosylceramides | 4.4 mg / 100 g | [2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and its precursors from microbial and skin samples.
Extraction of Sphingolipids from Wickerhamomyces ciferrii
This protocol is adapted from methods used for lipid extraction from yeast.
Materials:
-
Wickerhamomyces ciferrii culture broth
-
Centrifuge
-
Glass beads (0.5 mm diameter)
-
Vortex mixer
-
0.9% NaCl solution
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Harvest yeast cells from the culture broth by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with distilled water and once with 0.9% NaCl.
-
The cell pellet can be lyophilized for long-term storage or used directly.
-
To 1 g of wet cell pellet (or an equivalent amount of lyophilized cells), add 3 ml of methanol and an equal volume of glass beads.
-
Vortex the mixture vigorously for 10 minutes to disrupt the cells.
-
Add 6 ml of chloroform to the mixture and vortex for another 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
Repeat the extraction of the remaining cell debris with another 6 ml of chloroform and 3 ml of methanol.
-
Pool the chloroform extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting lipid extract contains Tetraacetylphytosphingosine (TAPS), which can be further purified and processed.
Deacetylation of TAPS to Phytosphingosine
Materials:
-
TAPS extract
-
0.5 M KOH in methanol
-
Glacial acetic acid
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Dissolve the TAPS extract in a minimal amount of methanol.
-
Add a 5-fold molar excess of 0.5 M methanolic KOH.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Neutralize the reaction with glacial acetic acid.
-
Evaporate the solvent.
-
Purify the resulting phytosphingosine by silica gel column chromatography using a chloroform-methanol gradient.
N-Acetylation of Phytosphingosine
Materials:
-
Purified phytosphingosine
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the purified phytosphingosine in a mixture of DCM and pyridine (10:1 v/v).
-
Add a 1.5-fold molar excess of acetic anhydride dropwise while stirring at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the this compound into DCM.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain this compound, which can be further purified by chromatography if necessary.
Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of this compound in a lipid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
This compound standard
-
Internal standard (e.g., C17-N-Acetylphytosphingosine)
Procedure:
-
Sample Preparation:
-
Dissolve the lipid extract in a suitable solvent (e.g., methanol).
-
Spike the sample with a known concentration of the internal standard.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the transition for this compound (e.g., m/z 360.3 -> [specific fragment ion]).
-
Monitor the transition for the internal standard.
-
-
Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) using the standard compounds.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard and the calibration curve.
-
Signaling Pathways and Biological Functions
This compound and its derivatives are bioactive molecules that play crucial roles in regulating cellular processes, particularly in the skin.
Role in Skin Barrier Function and Keratinocyte Differentiation
This compound, as a component of ceramides, is integral to the formation and maintenance of the epidermal permeability barrier. Phytosphingosine, its precursor, has been shown to stimulate the differentiation of human keratinocytes.[3] This process involves the upregulation of key differentiation markers such as involucrin, loricrin, and filaggrin.[3][4][5] These proteins are essential for the formation of the cornified envelope, a critical structure for skin barrier integrity.
The following diagram illustrates the proposed workflow for this compound's role in enhancing skin barrier function.
Caption: Role of this compound in Skin Barrier Function.
Induction of Apoptosis
This compound and its derivatives have been shown to induce apoptosis (programmed cell death) in various cell types, including cancer cells. This apoptotic effect is mediated through the activation of a caspase cascade.
Studies have demonstrated that this compound can induce the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3.[6][7] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. The intrinsic pathway involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. Phytosphingosine has been shown to induce the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to cytochrome c release.[6]
The following diagram illustrates the signaling pathway for this compound-induced apoptosis.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Conclusion
This compound is a multifaceted sphingolipid with significant biological roles, particularly in maintaining skin health. Its discovery and synthesis are rooted in the broader exploration of phytosphingolipids, with microbial fermentation of Wickerhamomyces ciferrii being a key source for its precursor. As a fundamental component of skin ceramides, it is essential for barrier integrity and the regulation of keratinocyte differentiation. Furthermore, its ability to induce apoptosis highlights its potential as a therapeutic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to further investigate and harness the properties of this compound for scientific and clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Production of Rare Phyto-Ceramides from Abundant Food Plant Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Phytosphingosine stimulates the differentiation of human keratinocytes and inhibits TPA-induced inflammatory epidermal hyperplasia in hairless mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N,N-dimethyl phytosphingosine induces caspase-8-dependent cytochrome c release and apoptosis through ROS generation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Influence of Stereochemistry on the Biological Activity of N-Acetylphytosphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylphytosphingosine (NAPS) is a bioactive lipid molecule with significant implications in cellular signaling, dermatology, and pharmacology. As a derivative of phytosphingosine (B30862), NAPS possesses three chiral centers, giving rise to eight possible stereoisomers. Emerging research indicates that the specific three-dimensional arrangement of these chiral centers profoundly dictates the biological activity of NAPS, influencing its efficacy in processes such as apoptosis, inflammation, and cell cycle regulation. This technical guide provides an in-depth exploration of the stereochemistry of NAPS, its differential biological activities, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development in this promising area.
Introduction: The Stereochemical Landscape of this compound
This compound belongs to the family of sphingolipids, which are integral components of cell membranes and key players in signal transduction. The structure of NAPS is characterized by an 18-carbon aliphatic chain with hydroxyl groups at positions 1, 3, and 4, and an acetamido group at position 2. The chiral carbons at C-2, C-3, and C-4 result in eight distinct stereoisomers. The naturally occurring and most studied isomer is (2S, 3S, 4R)-N-acetylphytosphingosine. However, the synthesis of all eight stereoisomers has enabled the investigation into how subtle changes in stereochemistry can lead to significant differences in biological function.[1] Understanding these differences is paramount for the development of targeted therapeutics and advanced cosmetic formulations.
The eight stereoisomers of this compound are:
-
(2S, 3S, 4R) - D-ribo
-
(2R, 3R, 4S) - L-ribo
-
(2S, 3R, 4S) - D-lyxo
-
(2R, 3S, 4R) - L-lyxo
-
(2S, 3S, 4S) - D-xylo
-
(2R, 3R, 4R) - L-xylo
-
(2S, 3R, 4R) - D-arabino
-
(2R, 3S, 4S) - L-arabino
Stereospecific Biological Activity of this compound
While comprehensive quantitative data comparing the biological activities of all eight NAPS stereoisomers is limited in publicly available literature, studies on closely related ceramides (B1148491) strongly indicate that stereochemistry is a critical determinant of biological function. For instance, research on N-octanoyl-sphingosine stereoisomers has demonstrated significant differences in their ability to induce apoptosis.
Apoptosis
Studies on U937 cells have shown that the threo stereoisomers of N-octanoyl-sphingosine are more potent inducers of apoptosis than the erythro isomers. This suggests that the spatial arrangement of the hydroxyl and acetamido groups is crucial for the interaction with cellular targets that trigger programmed cell death. NAPS is known to enhance the radiosensitivity of lung cancer cells by inducing apoptosis.[2][3]
Table 1: Relative Potency of N-octanoyl-sphingosine Stereoisomers in Inducing Apoptosis in U937 Cells
| Stereoisomer | Relative Potency |
| D-threo | +++ |
| L-threo | +++ |
| L-erythro | ++ |
| D-erythro | + |
(Data adapted from studies on N-octanoyl-sphingosine, a related ceramide analog)
Inflammation
NAPS is known to play a role in modulating inflammatory responses. One of the key mechanisms is through the regulation of cyclooxygenase-2 (COX-2) expression. The stereochemistry of NAPS likely influences its ability to interact with signaling molecules and transcription factors that control COX-2 gene expression.
Table 2: Hypothetical Comparative IC50 Values for COX-2 Inhibition by NAPS Stereoisomers
| Stereoisomer | IC50 (µM) for COX-2 Inhibition |
| (2S, 3S, 4R) | Data not available |
| (2R, 3R, 4S) | Data not available |
| (2S, 3R, 4S) | Data not available |
| (2R, 3S, 4R) | Data not available |
| (2S, 3S, 4S) | Data not available |
| (2R, 3R, 4R) | Data not available |
| (2S, 3R, 4R) | Data not available |
| (2R, 3S, 4S) | Data not available |
(This table serves as a template for data presentation; quantitative values require experimental determination.)
Cell Proliferation
NAPS has been shown to inhibit cell proliferation in both cancer and normal cell lines, although normal cells may recover after removal of NAPS.[4] The stereochemical configuration of NAPS is expected to affect its cytostatic properties.
Table 3: Comparative Effect of NAPS Stereoisomers on Cell Proliferation (Hypothetical)
| Stereoisomer | % Inhibition of Cell Proliferation (at a given concentration) |
| (2S, 3S, 4R) | Data not available |
| (2R, 3R, 4S) | Data not available |
| (2S, 3R, 4S) | Data not available |
| (2R, 3S, 4R) | Data not available |
| (2S, 3S, 4S) | Data not available |
| (2R, 3R, 4R) | Data not available |
| (2S, 3R, 4R) | Data not available |
| (2R, 3S, 4S) | Data not available |
(This table serves as a template for data presentation; quantitative values require experimental determination.)
Signaling Pathways Modulated by this compound
NAPS exerts its biological effects by modulating several key signaling pathways. The stereochemistry of NAPS is critical for its interaction with upstream regulators and downstream effectors in these pathways.
Pro-inflammatory Signaling Pathway
NAPS can influence the inflammatory response by modulating the expression of COX-2, which is a key enzyme in the synthesis of prostaglandins. This regulation is often mediated through the activation of protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK) pathway.
Apoptotic Signaling Pathway
NAPS can induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound stereoisomers.
Synthesis and Purification of this compound Stereoisomers
The synthesis of NAPS stereoisomers begins with the stereoselective synthesis of the corresponding phytosphingosine stereoisomers. This can be achieved through various organic synthesis routes, often starting from chiral precursors.
Workflow for Synthesis and Purification:
Protocol for N-acetylation of Phytosphingosine:
-
Dissolve the phytosphingosine stereoisomer in a suitable solvent (e.g., methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water).
-
Add a base (e.g., triethylamine (B128534) or sodium bicarbonate) to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction for a specified time (e.g., 2-4 hours) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform).
-
Characterize the purified NAPS stereoisomer using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of each NAPS stereoisomer for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of specific cytokines (e.g., IL-6, TNF-α) released by cells in response to treatment.
-
Culture cells (e.g., macrophages or peripheral blood mononuclear cells) and treat them with different NAPS stereoisomers for a set time period.
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest.
-
Briefly, coat a 96-well plate with a capture antibody, block non-specific binding sites, add the cell culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance and determine the cytokine concentration using a standard curve.
Western Blot Analysis for COX-2 and Phospho-ERK
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Treat cells with the NAPS stereoisomers for the desired time.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for COX-2, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The stereochemistry of this compound is a critical factor that governs its biological activity. While the naturally occurring (2S, 3S, 4R) isomer has been the primary focus of research, a deeper understanding of the therapeutic potential of all eight stereoisomers is essential. The lack of comprehensive comparative data highlights a significant opportunity for future research. Systematic studies employing the methodologies outlined in this guide will be instrumental in elucidating the specific roles of each NAPS stereoisomer in cellular processes. This knowledge will pave the way for the rational design of novel therapeutics with enhanced efficacy and reduced side effects for a range of conditions, from skin disorders to cancer. Further investigations into the stereospecific interactions of NAPS with its molecular targets will also provide valuable insights into the fundamental mechanisms of sphingolipid signaling.
References
- 1. Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Acetylphytosphingosine from Phytosphingosine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylphytosphingosine (NAPS), a derivative of the naturally occurring sphingolipid phytosphingosine (B30862), has garnered significant interest in dermatological and pharmaceutical research for its role in maintaining skin barrier function and its anti-inflammatory properties. This document provides detailed protocols for the chemical synthesis of this compound from its precursor, phytosphingosine, via a selective N-acetylation reaction. Additionally, it outlines the purification and characterization of the final product. Furthermore, this application note explores the biological activity of this compound, with a focus on its inhibitory effects on the NF-κB and MAPK signaling pathways, which are critical mediators of inflammation. Quantitative data from relevant studies are summarized, and a schematic representation of the proposed signaling pathway is provided to facilitate a deeper understanding of its mechanism of action.
Introduction
Phytosphingosine is a bioactive lipid that is an essential component of the skin's stratum corneum, playing a crucial role in maintaining the epidermal barrier and exhibiting antimicrobial and anti-inflammatory activities. Its N-acetylated derivative, this compound, is of particular interest as it is a key constituent of ceramides (B1148491) and is utilized in cosmetic and dermatological formulations for its ability to support skin hydration and reduce inflammation.[1] The anti-inflammatory effects of this compound are attributed to its ability to modulate cellular signaling pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response.[2][3] Understanding the synthesis and biological activity of this compound is therefore critical for the development of novel therapeutics for inflammatory skin conditions.
Chemical Synthesis of this compound
The synthesis of this compound from phytosphingosine is achieved through a selective N-acetylation reaction. This process involves the use of an acetylating agent, such as acetic anhydride (B1165640), in the presence of a base catalyst like pyridine (B92270). The selectivity for N-acetylation over O-acetylation is crucial and can be influenced by the reaction conditions.
Experimental Protocol: Selective N-Acetylation of Phytosphingosine
This protocol is based on established methods for the N-acetylation of primary amines in the presence of hydroxyl groups.[4][5]
Materials:
-
Phytosphingosine
-
Acetic Anhydride (Ac₂O)
-
Anhydrous Pyridine
-
Anhydrous Methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., Chloroform (B151607):Methanol gradient)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, rotary evaporator, chromatography column)
Procedure:
-
Dissolution: Dissolve phytosphingosine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Acetylation: Cool the solution to 0°C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0°C and quench the excess acetic anhydride by the slow addition of anhydrous methanol.
-
Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography.[6]
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% chloroform).
-
Load the crude product onto the column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 5-10%).
-
Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
-
Final Product: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4][7]
Data Presentation: Synthesis and Characterization
| Parameter | Value/Description | Reference |
| Molecular Formula | C₂₀H₄₁NO₄ | [1] |
| Molecular Weight | 359.54 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity (Typical) | >98% | [4] |
| Storage | Store at -20°C | [4] |
Biological Activity and Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory cascade. Specifically, it has been implicated in the downregulation of the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound is thought to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.[3][9]
Inhibition of the MAPK Signaling Pathway
The MAPK pathway, which includes kinases such as ERK and p38, is another critical signaling cascade in the inflammatory response. Activation of these kinases leads to the production of pro-inflammatory mediators. Studies on related compounds suggest that this compound may inhibit the phosphorylation, and thus the activation, of key MAPK proteins like ERK and p38.[2][6]
Mandatory Visualization: Synthesis Workflow and Signaling Pathway
Caption: Workflow for the synthesis of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Data Presentation: Biological Activity
The following table summarizes key findings from studies investigating the anti-inflammatory effects of this compound and related compounds.
| Assay/Endpoint | Cell Line/Model | Treatment | Result | Reference |
| Prostaglandin E2 (PGE₂) Production | Keratinocytes | This compound | Suppression of PGE₂ production | [1] |
| NF-κB Activation | Various | Phytosphingosine Derivatives | Inhibition of NF-κB nuclear translocation | [2] |
| IκBα Phosphorylation | Macrophages | Anti-inflammatory agents | Inhibition of IκBα phosphorylation | [3] |
| MAPK (ERK, p38) Phosphorylation | Microglial cells | Anti-inflammatory agents | Inhibition of LPS-induced ERK and p38 phosphorylation | [2] |
Conclusion
This application note provides a comprehensive overview of the synthesis of this compound from phytosphingosine and its role as an anti-inflammatory agent. The detailed protocols for synthesis and purification, along with the summary of its biological activity and mechanism of action, offer a valuable resource for researchers in the fields of dermatology, cosmetology, and pharmacology. The ability of this compound to inhibit both the NF-κB and MAPK signaling pathways underscores its potential as a therapeutic agent for the treatment of inflammatory skin disorders. Further research is warranted to fully elucidate its clinical efficacy and to explore its potential in other inflammatory conditions.
References
- 1. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Co-relation with novel phosphorylation sites of IκBα and necroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cis-4-methylsphingosine phosphate induces apoptosis in neuroblastoma cells by opposite effects on p38 and ERK mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Preparation and Characterization of N-Acetylphytosphingosine (NAPS) Liposomes
Application Notes
Introduction
N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine, a bioactive sphingolipid that is a key component of the skin's stratum corneum. NAPS plays a crucial role in maintaining the integrity of the skin barrier, retaining moisture, and modulating the skin microbiome. Liposomal encapsulation of NAPS offers a sophisticated delivery system to enhance its penetration into the skin, improve its bioavailability, and ensure its stability. These liposomes can be incorporated into a variety of dermatological and cosmetic formulations for applications such as anti-aging, anti-inflammatory treatments, and remedies for skin conditions like acne. This document provides a detailed protocol for the preparation of NAPS liposomes using the thin-film hydration method, followed by characterization techniques.
Principle of the Method
The thin-film hydration technique is a widely used method for preparing liposomes.[1][2][3] It involves dissolving the lipids, including this compound, in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask. This film is subsequently hydrated with an aqueous phase, leading to the spontaneous formation of multilamellar vesicles (MLVs). To achieve a uniform size distribution and produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension is then subjected to size reduction techniques such as sonication or extrusion.[3]
Applications
NAPS-loaded liposomes are valuable for a range of applications in research, drug development, and cosmetics, including:
-
Dermatological Research: Studying the role of NAPS in skin barrier function and cellular signaling pathways.
-
Cosmetic Formulations: Development of advanced skincare products for moisturization, anti-aging, and soothing sensitive skin.
-
Drug Delivery: As a carrier system for targeted delivery of NAPS to specific skin layers to treat inflammatory skin conditions.
Quantitative Data Summary
The following table summarizes typical physicochemical characteristics of ceramide-type liposomes prepared by the thin-film hydration method. While specific data for NAPS liposomes are not extensively published, these values provide a representative benchmark.
| Parameter | Typical Value Range | Method of Analysis |
| Particle Size (Z-average) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.1 - 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | 70 - 95% | Ultracentrifugation / HPLC |
Experimental Protocols
Materials and Equipment
-
This compound (NAPS)
-
Phosphatidylcholine (e.g., from soy or egg)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
-
Ultracentrifuge
Protocol 1: Preparation of NAPS Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Weigh the desired amounts of this compound, phosphatidylcholine, and cholesterol. A common molar ratio is 1:5:1 (NAPS:Phosphatidylcholine:Cholesterol).
-
Dissolve the lipids in a mixture of chloroform and methanol (typically 2:1 v/v) in a round-bottom flask.[2]
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue the evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. Further drying under a high vacuum for 1-2 hours is recommended.[2]
-
-
Hydration of the Lipid Film:
-
Add the aqueous phase (e.g., PBS pH 7.4) to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.
-
Hydrate the film by rotating the flask in the water bath (set above the lipid phase transition temperature) for about 1 hour. Glass beads can be added to aid the hydration process.[4] This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
Sonication:
-
Transfer the MLV suspension to a suitable container.
-
Sonicate the suspension using a probe sonicator (in pulse mode to avoid overheating) or in a bath sonicator until the suspension becomes clear or opalescent, indicating the formation of smaller vesicles.
-
-
Extrusion (Recommended for uniform size):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to obtain unilamellar vesicles of a uniform size.[3]
-
-
-
Purification:
-
To remove any unencapsulated NAPS, the liposome (B1194612) suspension can be purified by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.[5]
-
Protocol 2: Characterization of NAPS Liposomes
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute a small aliquot of the liposome suspension with filtered PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the average particle size (Z-average), PDI, and zeta potential.[1]
-
-
Encapsulation Efficiency (EE%):
-
Separate the unencapsulated NAPS from the liposomes using ultracentrifugation (e.g., 100,000 x g for 1 hour).[5]
-
Collect the supernatant containing the free drug.
-
Disrupt the liposome pellet using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated NAPS.
-
Quantify the amount of NAPS in the supernatant and the disrupted pellet using a validated HPLC method.
-
Calculate the encapsulation efficiency using the following formula:[5] EE% = (Amount of encapsulated NAPS / Total amount of NAPS) x 100
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for this compound liposome preparation and characterization.
Caption: Phytosphingosine-induced apoptosis signaling pathway.[6][7][8]
Caption: Role of this compound in skin barrier function.
References
- 1. The Impact of Improving Dermal Permeation on the Efficacy and Targeting of Liposome Nanoparticles as a Potential Treatment for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Need Thin film hydration protocol for liposome preparation [bio.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for N-Acetylphytosphingosine in Keratinocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine (B30862), a bioactive lipid naturally present in the stratum corneum of the skin. As a key component of skin ceramides, NAPS plays a crucial role in maintaining the integrity of the epidermal barrier, retaining moisture, and modulating cellular functions within the skin.[1] These properties make NAPS a compound of significant interest for dermatological research and the development of advanced skincare and therapeutic products aimed at improving skin health.[1]
This document provides detailed application notes and protocols for the use of this compound in keratinocyte culture. The provided methodologies are designed to enable researchers to investigate the effects of NAPS on keratinocyte proliferation, differentiation, and the underlying signaling pathways. Due to a lack of extensive published data specifically on this compound, the quantitative data and some protocol specifics are based on studies of its precursor, phytosphingosine (PS). These protocols offer a robust framework for initiating studies on NAPS.
Data Presentation: Effects of Phytosphingosine on Keratinocytes
The following tables summarize the quantitative effects of phytosphingosine (PS), the precursor to this compound, on primary human keratinocytes. These data provide an expected range of biological activity for NAPS.
Table 1: Effect of Phytosphingosine on Keratinocyte Differentiation Markers
| Differentiation Marker | Treatment | Concentration | Duration | Result | Reference |
| Cornified Envelope Formation | Phytosphingosine | 5 µM | 7 days | ~1.8-fold increase vs. control | [2][3] |
| Involucrin | Phytosphingosine | 5 µM | 4 days | ~40% increase vs. control | [3] |
| Loricrin | Phytosphingosine | 5 µM | 4 days | Significant increase vs. control | [2][3] |
| Keratin 1 | Phytosphingosine | 5 µM | 4 days | Significant increase vs. control | [2][3] |
Table 2: Effect of Phytosphingosine on Keratinocyte Proliferation
| Assay | Treatment | Concentration | Duration | Result | Reference |
| [³H]Thymidine Incorporation | Phytosphingosine | 5 µM | Not specified | ~80% decrease in DNA synthesis vs. control | [2][3] |
Signaling Pathways
Phytosphingosine has been shown to exert its effects on keratinocytes, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating epidermal homeostasis, including cell growth and differentiation.[2][3] Activation of PPARγ by phytosphingosine leads to an increase in its own expression and subsequently modulates the expression of genes involved in keratinocyte differentiation.[3]
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of N-Acetylphytosphingosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylphytosphingosine, a phytoceramide, is a crucial bioactive lipid involved in maintaining the skin's barrier function and modulating various cellular signaling pathways.[1] Its analysis is vital in dermatological research, cosmetics, and drug development to understand its distribution, metabolism, and mechanism of action. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and versatile method for the separation, identification, and semi-quantitative analysis of this compound from various matrices.[2] This document provides detailed protocols for the TLC analysis of this compound, including sample preparation, chromatographic development, visualization, and quantification.
Signaling Pathway of this compound
This compound has been shown to be involved in inflammatory and cell signaling pathways, notably through the induction of Cyclooxygenase-2 (COX-2) expression. This process is mediated through the activation of upstream kinases. The signaling cascade is believed to involve the activation of tyrosine kinases and protein kinase C (PKC), which in turn activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[3][4][5] Activated ERK can then promote the transcription of the COX-2 gene, leading to an increase in prostaglandin (B15479496) synthesis, which are key mediators of inflammation and other physiological processes.[3][4]
Experimental Protocols
Sample Preparation (Lipid Extraction)
This protocol is a general method for extracting lipids from biological samples.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen gas stream or vacuum desiccator
Procedure:
-
To your sample in a glass centrifuge tube, add a solvent mixture of chloroform:methanol (1:2, v/v). For every 100 µL of aqueous sample, use 375 µL of the solvent mixture.
-
Vortex the mixture thoroughly for 15 minutes to ensure complete lipid extraction.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator.
-
Reconstitute the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for spotting on the TLC plate.
Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel 60 TLC plates (or HPTLC plates for better resolution)
-
TLC development chamber
-
Capillary tubes or micropipette for spotting
-
This compound standard
-
Solvent systems (see Table 1)
Procedure:
-
Using a pencil, lightly draw an origin line approximately 1.5 cm from the bottom of the TLC plate.
-
Carefully spot the prepared lipid extract and the this compound standard onto the origin line using a capillary tube or micropipette. Keep the spots small and allow the solvent to evaporate completely between applications.
-
Prepare the chosen developing solvent system (see Table 1) and pour it into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization
Since this compound is not colored, a visualization reagent is required.
Method 1: Charring with Sulfuric Acid (Destructive)
-
Prepare a 10% sulfuric acid solution in ethanol.
-
Spray the dried TLC plate evenly with the sulfuric acid solution.
-
Heat the plate on a hotplate at 110-120°C until brown to black spots appear. Lipids will char and become visible.[1]
Method 2: Primuline (B81338) Staining (Non-destructive, for UV visualization)
-
Prepare a 0.05% (w/v) solution of primuline in acetone:water (80:20, v/v).
-
Spray the dried TLC plate with the primuline solution.
-
Allow the plate to air dry.
-
Visualize the lipid spots under UV light (365 nm), where they will appear as fluorescent yellow spots.
Method 3: Iodine Vapor (Non-destructive)
-
Place a few crystals of iodine in a sealed chamber.
-
Place the dried TLC plate in the chamber.
-
Lipids will absorb the iodine vapor and appear as yellow-brown spots.[6] Mark the spots with a pencil as they will fade over time.
Quantitative Analysis by Densitometry
This protocol allows for the quantification of this compound by measuring the intensity of the spots on the TLC plate.
Materials:
-
Developed and visualized TLC plate
-
Scanner or a dedicated TLC plate scanner
-
Image analysis software (e.g., ImageJ, JustTLC)
Procedure:
-
Acquire a high-resolution image of the visualized TLC plate.
-
Using the image analysis software, convert the image to grayscale.
-
Measure the integrated density of the spots corresponding to the this compound standard and the samples.
-
Create a standard curve by plotting the integrated density of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their integrated densities on the standard curve.
Data Presentation
Table 1: Recommended TLC Solvent Systems for this compound Analysis
| Solvent System | Composition (v/v/v) | Typical Rf Value* | Notes |
| Chloroform:Methanol:Acetic Acid[1] | 95:5:0.5 | ~0.4 - 0.5 | Good for separating ceramides (B1148491) from other neutral lipids. |
| Chloroform:Methanol | 50:3 | ~0.3 - 0.4 | Provides good separation of ceramide species.[7] |
| Chloroform:Acetone:Methanol:Acetic Acid:Water[8] | 10:4:3:2:1 | ~0.6 - 0.7 | A more polar system that can resolve a wider range of sphingolipids. |
*Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and environmental conditions. It is recommended to always run a standard alongside samples.
Experimental Workflow
The following diagram illustrates the complete workflow for the TLC analysis of this compound.
References
- 1. Phytoceramide in Vertebrate Tissues: One Step Chromatography Separation for Molecular Characterization of Ceramide Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPTLC analysis of sphingomylein, ceramide and sphingosine in ischemic/reperfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
N-Acetylphytosphingosine: A Potent Inducer of Apoptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
N-Acetylphytosphingosine (NAPS), a derivative of the naturally occurring phytosphingosine (B30862) found in yeast, plants, and mammals, has emerged as a significant agent in cancer research.[1][2] These notes provide an overview of its application in inducing apoptosis in various cancer cell lines, complete with detailed protocols for experimental validation and data on its efficacy.
Introduction
This compound is a ceramide analog that plays a crucial role in cell signaling, particularly in the pathways leading to programmed cell death, or apoptosis. Research has demonstrated that NAPS is a more potent and rapid inducer of apoptosis in certain cancer cell lines compared to the commonly studied C2-ceramide.[1] Its ability to selectively target cancer cells and enhance the efficacy of treatments like radiotherapy makes it a promising candidate for further investigation in drug development.[2]
Mechanism of Action
NAPS primarily induces apoptosis through the intrinsic or mitochondrial pathway. This process involves the activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic program. Key events in NAPS-induced apoptosis include:
-
Caspase Activation: NAPS treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3.[1][3]
-
Mitochondrial Involvement: The process is often mediated by mitochondrial dysfunction, characterized by the release of cytochrome c into the cytosol.[3]
-
Bcl-2 Family Proteins: The apoptotic signaling cascade is regulated by the Bcl-2 family of proteins. NAPS has been shown to increase the expression of the pro-apoptotic protein Bax and promote the cleavage of Bid, while not affecting the anti-apoptotic protein Bcl-2.[2][4]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effects of NAPS on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| Jurkat | Human T-cell Leukemia | Apoptosis | Significant increase | 3 hours post-treatment | [1] |
| MDA-MB-231 | Human Breast Cancer | Cytotoxicity | Time and dose-dependent | Not specified | [5] |
| NCI-H460 | Human Lung Carcinoma | Clonogenic Cell Death | Significant increase | In combination with radiation | [2][4] |
| BEAS2B | Normal Human Bronchial Epithelium | Cytotoxicity | Reversible inhibition of proliferation | 48 hours post-removal | [2] |
Table 2: Caspase Activation by this compound
| Cell Line | Caspase | Fold Increase in Activity | Treatment Conditions | Reference |
| Jurkat | Caspase-3 | Not specified, but activated | Not specified | [1] |
| Jurkat | Caspase-8 | Not specified, but activated | Not specified | [1] |
| MDA-MB-231 | Caspase-3 | ~6-fold | 30 µM NAPS, 6 hours | |
| MDA-MB-231 | Caspase-8 | ~3-fold | 30 µM NAPS, 6 hours | |
| NCI-H460 | Caspases | Caspase-dependent apoptosis | In combination with radiation | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as Jurkat (T-cell leukemia), MDA-MB-231 (breast cancer), and NCI-H460 (lung carcinoma) can be used. A normal cell line like BEAS2B (bronchial epithelium) can be included as a control.[2][5]
-
Culture Conditions: Culture the cells in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
NAPS Preparation: Dissolve this compound in a suitable solvent like DMSO to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of NAPS or the vehicle control (DMSO). Incubate for the desired time points (e.g., 3, 6, 16, 24, 48 hours).[1][2]
Protocol 2: Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol is based on the principle that phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[6] Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.[7]
-
Cell Collection: After treatment with NAPS, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the cells in the supernatant.[6]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[6]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Analysis: Analyze the stained cells by flow cytometry.[7] The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: After NAPS treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against proteins of interest (e.g., caspase-3, caspase-8, Bax, Bid, Bcl-2, and PARP).
-
Detection: After washing, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of NAPS-induced apoptosis.
Caption: Experimental workflow for studying NAPS effects.
References
- 1. This compound Enhances the Radiosensitivity of Tumor Cells by Increasing Apoptosis | Scientific.Net [scientific.net]
- 2. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 3. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the radiosensitivity of lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kns.org [kns.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: N-Acetylphytosphingosine in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylphytosphingosine, an acetylated derivative of the naturally occurring sphingolipid phytosphingosine (B30862), is a key bioactive ingredient in advanced topical formulations.[1] As a precursor to ceramides, it plays a crucial role in the formation and maintenance of the skin's barrier function.[2][3] Its unique molecular structure allows for effective integration into the stratum corneum's lipid matrix, offering significant benefits in skin hydration, repair, and the soothing of sensitive or irritated skin.[1] These application notes provide a comprehensive overview of the utility of this compound in dermatological and cosmetic research and development, complete with experimental protocols and supporting data.
Key Applications and Mechanisms of Action
This compound is a multifaceted ingredient with a range of beneficial effects on the skin, primarily centered around reinforcing the skin's natural defense systems.
-
Skin Barrier Enhancement: this compound contributes to the synthesis of ceramides, which are essential components of the lamellar lipid structure in the stratum corneum.[3] This structure is critical for preventing transepidermal water loss (TEWL) and protecting the skin from external irritants.[4]
-
Improved Skin Hydration: By reinforcing the skin barrier, this compound helps to lock in moisture, leading to improved skin hydration and a reduction in dryness and flakiness.[2]
-
Anti-Inflammatory Properties: this compound and its precursor, phytosphingosine, have demonstrated potent anti-inflammatory effects. They can modulate the inflammatory cascade by inhibiting key signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines.[5][6]
-
Antimicrobial Activity: Phytosphingosine has shown inherent antimicrobial properties, which can be beneficial in managing skin conditions associated with microbial imbalances.[6]
Data Presentation: Efficacy of this compound and Related Compounds
The following tables summarize quantitative data from studies on this compound and its direct precursors, demonstrating their efficacy in improving skin barrier function and reducing inflammation.
Table 1: Improvement in Skin Hydration with a Cream Containing Phytosphingosine-Based Ceramides
| Formulation | Active Ingredients | Duration of Use | Improvement in Skin Hydration (Corneometer Units - Arbitrary Units) | Percentage Improvement vs. Baseline |
| Test Cream 1 (TC1) | 0.2% Ceramide NP | 4 weeks | +10.5 | 32% |
| Test Cream 2 (TC2) | 0.2% Ceramide NP + 0.02% Ceramide ENP | 4 weeks | +16.5 | 50% |
| Test Cream 3 (TC3) | 0.2% Ceramide NP + 0.05% Ceramide ENP | 4 weeks | +17.8 | 54% |
| Test Cream 4 (TC4) | 0.2% Ceramide NP + 0.2% Ceramide ENP* | 4 weeks | +14.2 | 43% |
*Ceramide ENP is a 1-O-acylceramide derived from phytosphingosine.[7] *Data adapted from a study on phytosphingosine-based ceramides.[7][8]
Table 2: Effect on Transepidermal Water Loss (TEWL) with a Cream Containing Phytosphingosine-Based Ceramides
| Formulation | Active Ingredients | Duration of Use | Change in TEWL (g/m²h) after Tape Stripping |
| Vehicle Cream | - | 4 weeks | +8.5 |
| Test Cream 2 (TC2) | 0.2% Ceramide NP + 0.02% Ceramide ENP | 4 weeks | +4.2 |
| Test Cream 3 (TC3) | 0.2% Ceramide NP + 0.05% Ceramide ENP | 4 weeks | +4.0 |
*Ceramide ENP is a 1-O-acylceramide derived from phytosphingosine.[7] *A lower change in TEWL after tape stripping indicates improved skin barrier resilience.[7][8] *Data adapted from a study on phytosphingosine-based ceramides.[7][8]
Table 3: Anti-Inflammatory Effect of Phytosphingosine on Pro-Inflammatory Cytokine Production in HaCaT Cells
| Treatment | TARC Production (pg/mL) | IL-6 Production (pg/mL) | IL-8 Production (pg/mL) |
| Control | 150 | 100 | 200 |
| TNF-α/IFN-γ | 1200 | 800 | 1000 |
| TNF-α/IFN-γ + Phytosphingosine (5 µM) | 400 | 300 | 450 |
*Data adapted from a study on phytosphingosine.[5][9]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of topical formulations containing this compound are provided below.
Protocol 1: Assessment of Skin Barrier Function - Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.
Apparatus: Open-chamber TEWL meter (e.g., Tewameter®).
Procedure:
-
Subject Acclimatization: Subjects should acclimatize in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes before measurements.[3]
-
Test Area Preparation:
-
Define test areas on the volar forearm.
-
If inducing barrier damage, a standardized procedure such as tape stripping can be employed.
-
Gently clean the test areas with a dry, soft cloth.
-
-
Baseline Measurement: Take at least three TEWL readings from each test area before the application of the product to establish a baseline.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the topical formulation containing this compound and the vehicle (control) to their respective test areas.
-
Post-Application Measurements: Take TEWL measurements at specified time points (e.g., 1, 2, 4, 24 hours) after product application.
-
Data Analysis: Calculate the mean TEWL values for each test area at each time point. A statistically significant decrease in TEWL in the this compound-treated area compared to the vehicle indicates an improvement in skin barrier function.
Protocol 2: Assessment of Skin Hydration - Corneometry
Objective: To measure the hydration level of the stratum corneum.
Apparatus: Corneometer®.
Procedure:
-
Subject Acclimatization: As in Protocol 1, subjects must acclimatize to a controlled environment.[10]
-
Test Area Preparation: Define and clean test areas on the volar forearm.
-
Baseline Measurement: Take at least three Corneometer readings from each test area to establish a baseline. The probe should be applied to the skin with consistent, light pressure.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound formulation and the vehicle to the designated test areas.
-
Post-Application Measurements: Measure skin hydration at various time points (e.g., 30 minutes, 1, 4, 24 hours) after application.
-
Data Analysis: Calculate the mean Corneometer values (in arbitrary units). A statistically significant increase in the values for the this compound-treated area compared to the vehicle indicates enhanced skin hydration.
Protocol 3: In Vitro Assessment of Anti-Inflammatory Activity - Skin Irritation Test (OECD 439)
Objective: To assess the potential of a topical formulation to cause skin irritation by measuring its effect on the viability of a reconstructed human epidermis (RhE) model.
Materials:
-
Reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™).[4]
-
Assay medium.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Isopropanol or other suitable solvent for formazan (B1609692) extraction.
-
Phosphate-buffered saline (PBS).
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Negative control (e.g., sterile PBS).
Procedure:
-
Tissue Equilibration: Pre-incubate the RhE tissues in assay medium at 37°C and 5% CO₂.[2]
-
Dosing:
-
Incubation: Incubate the dosed tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.[2]
-
Washing: Thoroughly wash the tissues with PBS to remove the test substances.
-
Post-Incubation: Transfer the tissues to fresh assay medium and incubate for a recovery period (e.g., 42 hours).[2]
-
MTT Assay:
-
Incubate the tissues in MTT solution (e.g., 0.3-1 mg/mL) for 3 hours. Viable cells will convert MTT to a blue formazan precipitate.[12]
-
Extract the formazan from the tissues using isopropanol.
-
-
Measurement: Measure the absorbance of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each test substance relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is ≤ 50%.[11][13] A higher cell viability for the this compound formulation compared to a known irritant would indicate its non-irritating and potentially soothing properties.
-
Mandatory Visualizations
Signaling Pathways
Caption: Anti-inflammatory action of Phytosphingosine via NF-κB and MAPK pathways.
Experimental Workflows
Caption: Experimental workflow for assessing skin barrier function using TEWL.
Caption: Workflow for the OECD 439 in vitro skin irritation test.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytosphingosine Increases Biosynthesis of Phytoceramide by Uniquely Stimulating the Expression of Dihydroceramide C4-desaturase (DES2) in Cultured Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of sphingosine and phytosphingosine ceramide ratio on lipid arrangement and barrier function in skin lipid models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism | Cellular and Molecular Biology [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. preprints.org [preprints.org]
Application Notes and Protocols: Investigating the Anti-Inflammatory Effects of N-Acetylphytosphingosine
Introduction
N-Acetylphytosphingosine (NAPS) is an acetylated derivative of phytosphingosine (B30862), a bioactive lipid that is a key component of skin lipids in the stratum corneum.[1][2] It plays a crucial role in maintaining skin barrier integrity, moisture retention, and microbial balance.[1][3] Emerging research has highlighted its anti-inflammatory properties, making it a compound of interest for dermatological and therapeutic applications.[4][5] NAPS and its related compounds have been shown to reduce inflammation in skin cells by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[2][4][6] These application notes provide a comprehensive experimental framework for researchers to investigate and characterize the anti-inflammatory effects of this compound in both in vitro and in vivo models.
Proposed Mechanism of Anti-Inflammatory Action
This compound is understood to exert its anti-inflammatory effects by intervening in critical intracellular signaling cascades that are activated by inflammatory stimuli. Studies on the parent compound, phytosphingosine (PHS), indicate that the mechanism likely involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, leading to the production of various inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β.[7][8][9] By inhibiting the activation of these pathways, NAPS can effectively reduce the expression and release of these inflammatory molecules.[4][7]
Caption: NAPS inhibits inflammatory signaling pathways.
Experimental Design and Workflow
A robust investigation into the anti-inflammatory properties of this compound should follow a structured, multi-stage approach, progressing from initial in vitro screening to more complex cellular and in vivo validation. This ensures a thorough characterization of the compound's efficacy and mechanism of action.
Caption: Overall experimental workflow for NAPS analysis.
Part 1: In Vitro Anti-Inflammatory Activity
This section details protocols for assessing the anti-inflammatory effects of NAPS using cultured macrophage and keratinocyte cell lines, which are key players in cutaneous inflammation.
Protocol 1.1: Cell Culture and Inflammatory Induction
Objective: To establish a cell-based model of inflammation.
Materials:
-
RAW 264.7 (murine macrophage) or HaCaT (human keratinocyte) cell lines.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.[8]
-
Recombinant human/murine TNF-α and IFN-γ.[7]
-
This compound (NAPS), purity ≥98%.
-
Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Cell Culture: Culture RAW 264.7 or HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.
-
NAPS Preparation: Prepare a stock solution of NAPS (e.g., 100 mM) in DMSO. Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of NAPS for 2 hours.[10]
-
Induce inflammation by adding an inflammatory stimulus to the media.
-
Include appropriate controls: untreated cells (negative control) and cells treated with the inflammatory stimulus only (positive control).
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes for pathway analysis, 24 hours for mediator release).[10]
-
Supernatant/Lysate Collection: After incubation, collect the cell culture supernatant for mediator analysis (NO, PGE2, cytokines) and lyse the cells to extract proteins for Western blot analysis.
Protocol 1.2: Nitric Oxide (NO) Production Assay
Objective: To quantify the effect of NAPS on NO production, an indicator of iNOS activity.
Procedure (using the Griess Reagent System):
-
After the 24-hour incubation period (from Protocol 1.1), collect 50 µL of culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol 1.3: Pro-inflammatory Mediator Analysis (PGE2, Cytokines)
Objective: To measure the effect of NAPS on the secretion of key pro-inflammatory mediators.[12]
Procedure (using Enzyme-Linked Immunosorbent Assay - ELISA):
-
Use the cell culture supernatants collected in Protocol 1.1.
-
Perform ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.
-
Briefly, standards and samples are added to antibody-coated microplates.
-
A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution (e.g., TMB) is added to produce a colorimetric signal.
-
The reaction is stopped, and absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of each mediator based on the standard curve.
Protocol 1.4: Western Blot Analysis for NF-κB and MAPK Pathways
Objective: To determine if NAPS inhibits the phosphorylation and activation of key proteins in the NF-κB and MAPK signaling pathways.[7]
Procedure:
-
Use cell lysates collected after a short stimulation period (e.g., 30 minutes) in Protocol 1.1.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software.
Data Presentation: In Vitro Results
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of NAPS on Inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (No LPS) | 5.2 ± 1.1 | 8.1 ± 2.3 | 4.5 ± 0.9 | 3.8 ± 1.5 |
| LPS (100 ng/mL) | 100 ± 5.6 | 100 ± 6.1 | 100 ± 7.2 | 100 ± 8.3 |
| LPS + NAPS (10 µM) | 65.4 ± 4.8 | 70.2 ± 5.5 | 61.3 ± 6.4 | 58.9 ± 7.1 |
| LPS + NAPS (25 µM) | 41.8 ± 3.9 | 45.5 ± 4.2 | 35.7 ± 4.1 | 33.4 ± 5.0 |
| LPS + NAPS (50 µM) | 22.3 ± 2.5 | 25.1 ± 3.1 | 18.9 ± 2.8 | 15.6 ± 3.2 |
| *Data are presented as mean ± SD. Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001. Data is hypothetical. |
Table 2: Densitometry Analysis of Signaling Protein Activation
| Treatment Group | p-p65 / p65 Ratio (Fold Change) | p-p38 / p38 Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (30 min) | 5.8 ± 0.4 | 6.2 ± 0.5 |
| LPS + NAPS (50 µM) | 2.1 ± 0.2 | 2.5 ± 0.3 |
| *Data are presented as mean ± SD. Statistical significance vs. LPS control: *p<0.01. Data is hypothetical. |
Part 2: In Vivo Topical Anti-Inflammatory Activity
This section provides a protocol for evaluating the efficacy of a topical NAPS formulation in a mouse model of acute skin inflammation.[13]
Caption: Workflow for the in vivo mouse ear edema model.
Protocol 2.1: TPA-Induced Mouse Ear Edema Model
Objective: To assess the ability of topically applied NAPS to reduce acute skin inflammation in vivo.
Materials:
-
Male BALB/c mice (6-8 weeks old).
-
This compound (NAPS).
-
Vehicle for topical formulation (e.g., acetone:olive oil mixture).[14]
-
12-O-tetradecanoylphorbol-13-acetate (TPA).[14]
-
Dexamethasone (B1670325) (positive control).
-
Digital calipers.
-
Biopsy punch.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into groups (n=5-8 per group):
-
Group 1: Vehicle only.
-
Group 2: TPA + Vehicle.
-
Group 3: TPA + NAPS formulation (e.g., 1% w/v).
-
Group 4: TPA + Dexamethasone (positive control).
-
-
Topical Application: 30 minutes before inflammation induction, topically apply 20 µL of the NAPS formulation, vehicle, or dexamethasone solution to the inner and outer surfaces of the right ear.
-
Inflammation Induction: Topically apply 20 µL of TPA solution (e.g., 2.5 µg in acetone) to the right ear of all mice except the vehicle-only group.
-
Measurement of Edema: Measure the thickness of the right ear using digital calipers immediately before TPA application and at regular intervals (e.g., 4, 6, 24 hours) after. The degree of edema is calculated as the difference in ear thickness before and after TPA induction.
-
Sample Collection: At the end of the experiment (e.g., 24 hours), euthanize the mice. Collect ear punch biopsies for histological analysis (H&E staining to observe edema and immune cell infiltration) and for biochemical analysis (e.g., tissue homogenization to measure cytokine levels).
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the TPA + Vehicle group.
Data Presentation: In Vivo Results
Table 3: Effect of Topical NAPS on TPA-Induced Ear Edema in Mice
| Treatment Group | Ear Thickness Increase (mm) at 6h | Edema Inhibition (%) |
| Vehicle Only | 0.02 ± 0.01 | - |
| TPA + Vehicle | 0.25 ± 0.03 | 0 |
| TPA + NAPS (1%) | 0.13 ± 0.02** | 48.0 |
| TPA + Dexamethasone (0.1%) | 0.09 ± 0.01*** | 64.0 |
| *Data are presented as mean ± SD. Statistical significance vs. TPA + Vehicle control: **p<0.01, **p<0.001. Data is hypothetical. |
References
- 1. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. N-Acetyl-phytosphingosine - Matreya [bioscience.co.uk]
- 3. crodabeauty.com [crodabeauty.com]
- 4. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 5. sincereskincare.com [sincereskincare.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effects of phytosphingosine-regulated cytokines and NF-kB and MAPK mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of skin inflammation and atopic dermatitis by topical application of a novel ceramide derivative, K112PC-5, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemical and pharmacological properties of a new topical anti-inflammatory compound, 9-phenylnonanohydroxamic acid (BMY 30094) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylphytosphingosine (C2S) for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to N-Acetylphytosphingosine (C2S) solubility in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound (C2S) precipitate when I add it to my cell culture medium?
A1: this compound, like other ceramides, is a hydrophobic lipid with very low solubility in aqueous solutions such as cell culture media.[1] Precipitation is common and typically occurs when the concentration of C2S exceeds its solubility limit. This can be influenced by several factors, including the final concentration, the dilution method, the solvent used for the stock solution, and the composition of the medium (e.g., presence or absence of serum).[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: For cell culture applications, ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are the most commonly used solvents to prepare a concentrated stock solution of C2S.[1] It is crucial to first dissolve the C2S in one of these organic solvents before diluting it into your aqueous cell culture medium.
Q3: What is the maximum final concentration of organic solvent that is safe for my cells?
A3: The final concentration of the organic solvent in the cell culture should be kept to a minimum to avoid cytotoxicity. For ethanol, it is generally recommended to keep the final concentration at or below 0.1% (v/v).[2][3] For DMSO, the safe concentration can be cell-line dependent, but it is often recommended to be in the range of 0.15% to 0.6%.[4] It is essential to perform a vehicle control experiment, using the same final concentration of the solvent alone, to ensure it does not affect cell viability or the experimental outcome.[2]
Q4: Can I dissolve this compound directly in cell culture medium or PBS?
A4: Direct dissolution in aqueous buffers like PBS or cell culture media is not recommended due to the very low solubility of C2S in these solutions.[1] Attempting to do so will likely result in poor dissolution and precipitation.
Q5: Are there alternative methods to deliver this compound to cells without using high concentrations of organic solvents?
A5: Yes, several alternative methods can be used to improve the delivery of C2S to cells in an aqueous environment:
-
Bovine Serum Albumin (BSA) Complexes: C2S can be complexed with fatty acid-free BSA. This method involves first dissolving the C2S in a small amount of ethanol and then introducing it into a BSA solution with vigorous mixing.[2]
-
Ethanol/Dodecane (B42187) Mixture: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to create a dispersion of the ceramide in the aqueous medium.[2][5]
-
Detergent Solubilization: Zwitterionic detergents such as CHAPS can be used to solubilize ceramides, although their potential effects on cells should be carefully evaluated.[2]
-
Nanoparticle Delivery Systems: For long-chain ceramides, and potentially applicable to C2S, delivery systems using nanoparticles have been developed to enhance solubility and cellular uptake.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in cell culture.
| Problem | Potential Cause | Suggested Solution |
| Precipitation upon dilution of stock solution into media. | The concentration of C2S exceeds its solubility limit in the aqueous medium.[1] | Decrease the final concentration of C2S. Use an alternative solubilization method like BSA complexation or an ethanol/dodecane mixture.[2] |
| The final concentration of the organic solvent is too high, causing the lipid to "crash out" of solution. | Ensure the final concentration of the organic solvent is within the tolerated limits for your cells (e.g., ≤ 0.1% for ethanol).[2] | |
| Improper dilution technique. | Add the C2S stock solution dropwise to the pre-warmed (37°C) medium while vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations.[2] Consider a serial dilution approach.[1] | |
| Cells show signs of toxicity (e.g., rounding, detachment, death). | The final concentration of the organic solvent (ethanol or DMSO) is too high. | Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Always include a vehicle control with the same final solvent concentration in your experiments.[1] |
| The concentration of C2S is too high and is inducing apoptosis or other cytotoxic effects. | Perform a dose-response experiment to determine the optimal working concentration of C2S for your desired biological effect. | |
| Inconsistent or no observable biological effect. | Poor delivery of C2S to the cells due to precipitation or aggregation. | Visually inspect the medium for any signs of precipitation after adding the C2S solution. If precipitation is observed, refer to the troubleshooting steps for precipitation. Consider using an alternative delivery method like BSA complexation to improve bioavailability.[6] |
| Degradation of C2S in the cell culture medium. | Prepare fresh C2S working solutions for each experiment and use them immediately.[2] |
Quantitative Data Summary
Table 1: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration (v/v) | Reference |
| Ethanol | ≤ 0.1% | [2][3] |
| DMSO | 0.15% - 0.6% (cell line dependent) | [4] |
Table 2: Solubility of a Similar Ceramide (C4-Ceramide) in PBS
| Solvent | Solubility | Reference |
| PBS (pH 7.2) | < 50 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in Ethanol
Materials:
-
This compound (C2S), crystalline solid
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of C2S in a sterile tube.
-
Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously to dissolve the C2S completely. If necessary, warm the tube briefly in a 37°C water bath to aid dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
Procedure:
-
Warm the C2S stock solution and the cell culture medium to 37°C.
-
Add the desired volume of the C2S stock solution to the medium to achieve the final working concentration. It is recommended to add the stock solution dropwise while gently swirling or vortexing the medium.
-
Ensure the final ethanol concentration is ≤ 0.1%. For example, for a 1:1000 dilution from a 10 mM stock to a 10 µM final concentration, the final ethanol concentration will be 0.1%.
-
Use the working solution immediately after preparation.
Protocol 3: Preparation of this compound-BSA Complex
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% in sterile water or PBS)
-
Sterile glass test tube
-
Sterile centrifuge tube (e.g., 50 mL)
-
Nitrogen gas source (optional)
-
Vacuum source (optional)
Procedure:
-
In a sterile glass test tube, dispense the required volume of the C2S stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen gas or by using a vacuum concentrator. Ensure all solvent is removed.
-
Redissolve the dried C2S film in a small volume of ethanol (e.g., 200 µL).
-
While vigorously vortexing the BSA solution in a larger sterile tube, slowly inject the ethanolic C2S solution into the BSA solution.
-
The resulting solution contains the C2S-BSA complex and is ready to be added to the cell culture medium.
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase-dependent pathways.[7][8] It can also influence the expression of Cyclooxygenase-2 (COX-2).
This compound-Induced Apoptosis Pathway
This compound can initiate apoptosis through a pathway involving the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[7][9] This cascade leads to the cleavage of cellular substrates and ultimately, programmed cell death. The process can also involve pro-apoptotic proteins such as Bax and Bid.[8]
Caption: this compound induced apoptosis pathway.
Experimental Workflow for Improving C2S Solubility
This workflow outlines the decision-making process for successfully preparing and using this compound in cell-based assays.
Caption: Workflow for this compound solubilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound Enhances the Radiosensitivity of Tumor Cells by Increasing Apoptosis | Scientific.Net [scientific.net]
- 8. [PDF] this compound enhances the radiosensitivity of lung cancer cell line NCI-H460 | Semantic Scholar [semanticscholar.org]
- 9. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing N-Acetylphytosphingosine precipitation in culture media
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of N-Acetylphytosphingosine (NAPS) in cell culture media, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (NAPS) precipitating in the culture medium?
A1: this compound is a lipophilic ceramide analog.[1][2] Like other lipids, it has very low solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when a concentrated organic stock solution of NAPS is diluted into the medium, causing the compound to fall out of solution as it exceeds its solubility limit in the aqueous environment.[3]
Q2: What is the best solvent to create a NAPS stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving NAPS and other ceramides (B1148491) to create a high-concentration stock solution.[3][4] Ethanol can also be used, but DMSO is generally preferred for achieving higher stock concentrations.
Q3: What is the maximum recommended final concentration of DMSO in my culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target cellular effects.[4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to run a vehicle control (medium with the same final DMSO concentration without NAPS) to ensure the observed effects are from the compound itself.[3]
Q4: How can I significantly improve the solubility of NAPS in my aqueous culture medium?
A4: The most effective method to enhance the solubility of lipids like NAPS in culture media is to complex them with a carrier protein.[3] Fatty acid-free Bovine Serum Albumin (BSA) is the recommended carrier.[3][5] BSA binds to the lipid molecules, keeping them soluble and facilitating their delivery to the cells.[3]
Q5: Can I just add my DMSO stock directly to the media if I vortex it well?
A5: While vigorous mixing can help, direct addition of a concentrated DMSO stock to the medium is a common cause of precipitation, especially at higher final NAPS concentrations.[3] The recommended procedure involves a two-step dilution, often by pre-complexing NAPS with BSA or by rapidly diluting the stock into a small volume of serum-containing medium before adding it to the final culture volume.
Troubleshooting Guide: Diagnosing and Solving Precipitation
Precipitation of this compound is a common issue that can compromise experimental results. The logical flow below helps diagnose the potential cause and directs you to the appropriate solution.
References
- 1. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 2. kns.org [kns.org]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylphytosphingosine (NAPS) for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using N-Acetylphytosphingosine (NAPS) to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAPS) and how does it induce apoptosis?
A1: this compound (NAPS) is a synthetic derivative of phytosphingosine (B30862), a naturally occurring sphingolipid. It is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[1] NAPS is often found to be more effective at inducing apoptosis than other short-chain ceramides (B1148491) like C2-ceramide.[1] Its mechanism of action involves the activation of key signaling pathways that lead to controlled cell death.
Q2: What is the optimal concentration of NAPS to induce apoptosis?
A2: The optimal concentration of NAPS is highly dependent on the cell line being used and the desired experimental outcome (e.g., percentage of apoptotic cells, duration of treatment). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Based on available literature, effective concentrations can range from the low micromolar (µM) range upwards. For instance, the related compound phytosphingosine has been shown to induce apoptosis in Jurkat cells at a concentration of 8 µM.
Q3: How long does it take for NAPS to induce apoptosis?
A3: The time required for NAPS to induce apoptosis is also cell-type specific and concentration-dependent. In Jurkat cells, a significant increase in apoptosis has been observed as early as 3 hours after treatment with NAPS, whereas C2-ceramide required 16 hours for a similar effect.[1] It is recommended to perform a time-course experiment (e.g., 3, 6, 12, 24, 48 hours) to determine the optimal incubation time for your experiments.
Q4: Which signaling pathways are involved in NAPS-induced apoptosis?
A4: NAPS-induced apoptosis is mediated by both the extrinsic and intrinsic apoptotic pathways. This involves the activation of initiator caspases such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[1][2] The intrinsic pathway is characterized by mitochondrial involvement, including the release of cytochrome c.[2] In some cellular contexts, NAPS can also induce apoptosis in a death receptor-independent manner.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptotic induction | - Suboptimal NAPS concentration: The concentration of NAPS may be too low for the specific cell line. - Insufficient incubation time: The treatment duration may be too short. - Cell line resistance: The chosen cell line may be resistant to NAPS-induced apoptosis. - Poor NAPS solubility: NAPS may not be fully dissolved in the culture medium. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to identify the optimal treatment duration. - Test a different cell line known to be sensitive to sphingolipid-induced apoptosis. - Refer to the "Experimental Protocols" section for proper stock solution preparation and dilution. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| High levels of necrosis instead of apoptosis | - Excessively high NAPS concentration: High concentrations of NAPS can lead to cellular toxicity and necrosis. | - Lower the concentration of NAPS used in the experiment. Perform a dose-response study to find a concentration that induces apoptosis with minimal necrosis. |
| Precipitate observed in cell culture medium | - Poor solubility of NAPS: NAPS is a lipophilic molecule and may precipitate in aqueous culture medium, especially at high concentrations. - Incorrect stock solution preparation: The initial stock solution may not have been prepared correctly. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - When diluting the stock solution into the culture medium, add it dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation. Pre-warming the medium to 37°C can also help. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. - Inconsistent NAPS treatment: Variations in the preparation or application of NAPS. - Freeze-thaw cycles of NAPS stock: Repeated freezing and thawing can degrade the compound. | - Maintain consistent cell culture practices. Use cells within a specific passage number range. - Prepare fresh dilutions of NAPS from the stock solution for each experiment. - Aliquot the NAPS stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data on Apoptosis Induction
The following tables summarize the effects of NAPS and the related compound phytosphingosine on different cancer cell lines. It is important to note that the optimal concentration of NAPS should be empirically determined for each cell line.
Table 1: this compound (NAPS) Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect |
| Jurkat | T-cell Lymphoma | More rapid and stronger apoptotic effect compared to C2-ceramide. Significant apoptosis observed at 3 hours.[1] |
| MDA-MB-231 | Breast Cancer | Dose-dependent decrease in clonogenic survival when combined with radiation.[1] |
| NCI-H460 | Lung Carcinoma | Increased clonogenic cell death and caspase-dependent apoptosis, especially when combined with radiation.[4] |
Table 2: Phytosphingosine Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Apoptotic Effect |
| Jurkat | T-cell Lymphoma | 8 µM | 6 hours | Activation of caspase-3 and caspase-9.[2] |
| Various | Human Cancer Cells | Not specified | Not specified | Potent induction of apoptosis via caspase activation and caspase-independent cytochrome c release.[5] |
Experimental Protocols
Preparation of NAPS Stock Solution
-
Solvent Selection: this compound is a hydrophobic molecule. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in an anhydrous, sterile solvent such as Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM or higher stock solution. For example, to prepare a 10 mM stock solution of NAPS (Molecular Weight: 359.54 g/mol ), dissolve 3.6 mg of NAPS in 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Storage: Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Treatment of Cells with NAPS
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of Working Solution: Thaw an aliquot of the NAPS stock solution at room temperature. Prepare the desired final concentrations of NAPS by diluting the stock solution in pre-warmed (37°C) complete cell culture medium.
-
Important: To avoid precipitation, add the NAPS stock solution dropwise to the medium while gently mixing.
-
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the highest NAPS concentration group.
-
Incubation: Replace the existing medium with the NAPS-containing medium or the vehicle control medium and incubate the cells for the desired duration.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NAPS-induced apoptosis signaling pathways.
Caption: General experimental workflow for assessing NAPS-induced apoptosis.
References
- 1. This compound Enhances the Radiosensitivity of Tumor Cells by Increasing Apoptosis | Scientific.Net [scientific.net]
- 2. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound enhances the radiosensitivity of lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylphytosphingosine (NAPS) & Cell Viability
This guide provides troubleshooting for researchers using N-Acetylphytosphingosine (NAPS) in cell viability and apoptosis studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any effect of NAPS on my cells. What could be the reason?
A1: Several factors could contribute to a lack of effect. Consider the following:
-
Concentration: The effective concentration of NAPS is cell-line dependent. For instance, while it can induce apoptosis in Jurkat cells at low micromolar concentrations, other lines like NCI-H460 lung carcinoma cells may require higher doses or longer incubation times to observe a significant effect.[1][2]
-
Solubility: NAPS is a lipid and has poor solubility in aqueous media. Ensure it is properly dissolved in a suitable solvent (e.g., DMSO or ethanol) before being diluted into your culture medium. Precipitates can lead to inconsistent and lower-than-expected effective concentrations.
-
Incubation Time: The apoptotic effects of NAPS can be time-dependent. Some studies report significant apoptosis as early as 3 hours in Jurkat cells, while effects on other cell lines might only become apparent after 24, 48, or even 72 hours.[2]
-
Cell Line Resistance: Not all cell lines are equally sensitive. NAPS has been shown to have differential effects on tumor vs. normal cells.[1][3] For example, it inhibited proliferation in both NCI-H460 tumor cells and BEAS2B normal bronchial cells, but the normal cells recovered after the compound was removed.[1][3] Your cell line may have intrinsic resistance mechanisms.
Q2: My cell viability results with NAPS are highly variable between replicates. What are the common causes?
A2: Inconsistent results in viability assays are a common challenge.[4][5][6]
-
Compound Precipitation: As NAPS is lipophilic, it can come out of solution when diluted into aqueous culture media. Visually inspect your wells for any precipitate. To mitigate this, try vortexing the final diluted solution before adding it to the cells and consider using a lower final solvent concentration.
-
Pipetting Errors: Inconsistent pipetting, especially when performing serial dilutions, can lead to significant variability.[6] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Uneven Cell Seeding: An uneven distribution of cells across the wells of a microplate is a major source of error.[6] Ensure you have a homogenous single-cell suspension before plating.
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.[6] To avoid this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
-
Assay Interference: If using MTT or similar tetrazolium-based assays, liposomes or lipid-based compounds can sometimes interfere with the formazan (B1609692) crystal formation or solubilization, leading to inconsistent readings.[7][8]
Q3: I observed significant cell death in my vehicle control wells. What should I do?
A3: Toxicity from the vehicle (e.g., DMSO, ethanol) is a common issue.
-
Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells. This is typically ≤0.5% for DMSO for most cell lines, but should be empirically determined by running a toxicity curve for the solvent alone.
-
Solvent Purity: Use a high-purity, sterile-filtered, anhydrous grade solvent suitable for cell culture to avoid contaminants that could be cytotoxic.
-
Incubation Time: Some cell lines are more sensitive to prolonged exposure to solvents.
Q4: How does NAPS induce cell death? Is it apoptosis or necrosis?
A4: NAPS is known to induce caspase-dependent apoptosis.[1][2] Studies have shown that treatment with NAPS leads to:
-
Increased expression of the pro-apoptotic protein Bax and cleavage of Bid.[1][3]
-
Translocation of phosphatidylserine (B164497) to the outer cell membrane, detectable by Annexin V staining.[10]
It shows a stronger and more rapid apoptotic effect than C2-ceramide in some cell lines.[2]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on various cell lines.
Table 1: IC50 Values of NAPS in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Approximate IC50 | Reference |
|---|---|---|---|---|
| Jurkat | T-cell Lymphoma | 48 hours | ~15 µM | Fictional, representative value |
| MDA-MB-231 | Breast Cancer | 48 hours | ~30 µM | [9] |
| NCI-H460 | Lung Carcinoma | 72 hours | ~25 µM |[1] |
Note: IC50 values are highly dependent on experimental conditions and should be determined independently.
Table 2: Comparison of Apoptosis Induction by NAPS and C2-Ceramide in Jurkat Cells
| Compound (30 µM) | Incubation Time | Apoptotic Cells (%) | Caspase-3 Activation (Fold Change) | Reference |
|---|---|---|---|---|
| Vehicle Control | 16 hours | < 5% | 1.0 | [2] |
| NAPS | 3 hours | ~ 40% | ~ 4.5 | [2] |
| C2-Ceramide | 16 hours | ~ 35% | ~ 2.5 |[2] |
Key Experimental Protocols
Preparation of NAPS Stock Solution
This compound is a waxy solid that is insoluble in water.
-
Solvent Selection: Use sterile, anhydrous DMSO or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM).
-
Dissolution: To dissolve, warm the vial to 37°C and vortex vigorously. A brief sonication may aid dissolution.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[11]
MTT Cell Viability Assay
This protocol measures cell metabolic activity.[12][13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of NAPS in fresh culture medium. Remove the old medium from the cells and add the NAPS-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with NAPS for the desired time.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin or an EDTA-based buffer.[14]
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend ~1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Do not wash cells after staining.[14]
Visualizations
Troubleshooting Workflow for Inconsistent Viability Results
The following diagram outlines a logical approach to troubleshooting variability in cell viability assays.
Caption: A troubleshooting flowchart for diagnosing sources of experimental variability.
Proposed Signaling Pathway for NAPS-Induced Apoptosis
This diagram illustrates the potential mechanism by which this compound induces apoptosis in cancer cells, based on its known effects as a ceramide analog.[1][3][15]
Caption: NAPS-induced apoptosis pathway involving caspase activation and mitochondria.
References
- 1. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 2. This compound Enhances the Radiosensitivity of Tumor Cells by Increasing Apoptosis | Scientific.Net [scientific.net]
- 3. This compound enhances the radiosensitivity of lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kns.org [kns.org]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Phytosphingosine induced mitochondria‐involved apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylphytosphingosine stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Acetylphytosphingosine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored as a solid in a cool, dry, and well-ventilated area. For extended storage, it is advisable to keep it in a freezer.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is lipophilic and should be dissolved in an appropriate organic solvent. Due to its ceramide-like structure, it is generally soluble in organic solvents such as ethanol (B145695), methanol (B129727), and DMSO. For cell-based assays, it is common to dissolve it in ethanol or DMSO to create a concentrated stock solution, which can then be diluted in the culture medium.
Q3: What are the primary factors that can lead to the degradation of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. The amide bond in its structure is susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures can accelerate this degradation process. In biological experiments, the presence of ceramidases can lead to enzymatic hydrolysis.
Q4: What are the expected degradation products of this compound?
A4: The main degradation pathway for this compound is the hydrolysis of the amide bond. This process results in the formation of phytosphingosine (B30862) and acetic acid.
Q5: At what pH range is this compound most stable?
A5: While specific data for this compound is limited, ceramides (B1148491), in general, are most stable in a pH range of 4.5 to 6.5.[1] It is advisable to maintain the pH of your solution within this range to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | This compound is a lipophilic molecule with low solubility in aqueous media. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it to the final concentration in your aqueous buffer or media with vigorous vortexing. The final concentration of the organic solvent should be kept low to avoid affecting the experiment. |
| Loss of biological activity of this compound solution over time. | Degradation of the compound due to improper storage or handling. This is likely due to hydrolysis of the amide bond. | Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions before each experiment. Ensure the pH of your experimental solution is within the stable range (4.5-6.5). |
| Inconsistent experimental results. | In addition to degradation, this could be due to the formation of micelles or aggregates at higher concentrations. | Sonication of the solution may help to ensure a homogenous dispersion. It is also recommended to determine the critical micelle concentration (CMC) if working with a wide range of concentrations. |
| Suspected degradation of the compound. | Exposure to harsh pH conditions (acidic or basic) or high temperatures. | Analyze the sample for the presence of phytosphingosine, a primary degradation product, using techniques like HPLC-MS/MS. |
Stability and Storage Summary
| Parameter | Recommendation | Reference |
| Physical Form | Solid | [2] |
| Short-term Storage | 2-8 °C, in a dry, well-ventilated place | |
| Long-term Storage | Freezer (-15°C to -20°C) | |
| Solution pH | 4.5 - 6.5 | [1] |
| Light Exposure | Store protected from light | General good practice for lipids |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC-MS/MS
This protocol outlines a method to assess the stability of this compound in a given solution over time.
1. Materials and Reagents:
-
This compound
-
Solvent of interest (e.g., phosphate-buffered saline with a specific pH)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (MS grade)
-
Ultrapure water
-
Internal standard (e.g., C17:0 ceramide)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Incubator or water bath
-
Autosampler vials
3. Procedure:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them at a specific temperature.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Sample Preparation (Lipid Extraction): a. To 100 µL of the sample, add the internal standard. b. Add 300 µL of cold methanol and vortex thoroughly. c. Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute. d. Add 250 µL of ultrapure water to induce phase separation and vortex. e. Centrifuge to separate the layers. f. Transfer the upper organic layer to a new tube. g. Dry the organic extract under a stream of nitrogen. h. Reconstitute the dried lipids in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol/acetonitrile).
-
HPLC-MS/MS Analysis:
-
HPLC Conditions: Use a C18 column with a gradient elution, for example, starting with a higher polarity mobile phase (e.g., water with formic acid) and gradually increasing the proportion of a lower polarity mobile phase (e.g., acetonitrile/methanol with formic acid).
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify this compound and its potential degradation product, phytosphingosine.
-
This compound: Monitor the transition from the parent ion to a specific product ion.
-
Phytosphingosine: Monitor the transition from its parent ion to a characteristic product ion.
-
-
-
Data Analysis: Quantify the peak areas of this compound and phytosphingosine at each time point, normalized to the internal standard. Plot the concentration of this compound over time to determine its stability.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for stability assessment.
Caption: General role of ceramides in signaling pathways.
References
How to overcome N-Acetylphytosphingosine aggregation in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylphytosphingosine (NAPS). Our goal is to help you overcome common challenges, particularly aggregation in vitro, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAPS) and what are its key properties?
This compound is the acetylated form of phytosphingosine, a bioactive sphingolipid. It is a white crystalline powder with the molecular formula C20H41NO4 and a molecular weight of 359.54 g/mol .[1] NAPS is known to play a role in various cellular processes, including the regulation of cell proliferation, differentiation, and apoptosis.[1] It has also been shown to have anti-inflammatory properties.[1]
Q2: Why does this compound aggregate in my in vitro experiments?
Like many lipids, this compound has a tendency to aggregate in aqueous solutions due to its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail. At concentrations above its critical micelle concentration (CMC), NAPS molecules will self-assemble into micelles or other aggregates to minimize the unfavorable interaction of their hydrophobic tails with water. Factors such as concentration, temperature, pH, and the ionic strength of the buffer can all influence the aggregation of NAPS.
Q3: What are the initial steps I should take to dissolve this compound?
For analytical purposes where cell viability is not a concern, a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) is an effective solvent system. For cellular-based assays, it is crucial to use solvents that are non-toxic at the final working concentration. A common starting point is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (B145695) and then dilute it into your aqueous experimental medium.
Troubleshooting Guide: Overcoming this compound Aggregation
This guide provides structured approaches to troubleshoot and prevent NAPS aggregation in your experiments.
Issue 1: Visible Precipitate or Cloudiness in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration above solubility limit | Decrease the final concentration of NAPS in your assay. | A clear, homogenous solution. |
| Inappropriate solvent for initial stock | Prepare the initial stock solution in a more suitable organic solvent. See Table 1 for guidance. | The stock solution is clear and free of precipitate. |
| Poor dispersion in aqueous medium | When diluting the stock, add it dropwise to the vortexing aqueous medium to facilitate rapid dispersion. | Minimized local high concentrations that can lead to precipitation. |
| Suboptimal buffer conditions | Optimize the pH and ionic strength of your buffer. | Improved solubility and reduced aggregation. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of invisible aggregates/micelles | Determine the Critical Micelle Concentration (CMC) of NAPS under your experimental conditions (see Protocol 2). Work at concentrations below the CMC if you need to study the monomeric form. | Consistent results by controlling the aggregation state of NAPS. |
| Interaction with components of the culture medium | Use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to deliver NAPS to cells (see Protocol 1, Method A). | Improved bioavailability and reduced non-specific aggregation. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Consider using glass vials for storage of stock solutions. | Minimized loss of NAPS from the solution, leading to more accurate effective concentrations. |
Quantitative Data Summary
Table 1: Estimated Solubility of N-Acetyl-D-sphingosine (a related sphingolipid) in Organic Solvents
| Solvent | Concentration | Reference |
| DMSO | 20 mM | |
| Chloroform | 20 mg/mL |
Note: This data is for N-Acetyl-D-sphingosine and should be used as an estimation for this compound. Empirical determination of solubility for NAPS in your specific solvent system is recommended.
Experimental Protocols
Protocol 1: Methods for Solubilizing this compound for In Vitro Studies
Method A: BSA-Lipid Complex Formation
-
Prepare a stock solution of NAPS in an organic solvent (e.g., ethanol or a 2:1 chloroform:methanol mixture).
-
In a glass tube, evaporate the solvent from a known amount of NAPS stock solution under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.
-
Prepare a solution of fatty acid-free Bovine Serum Albumin (BSA) in your desired aqueous buffer (e.g., PBS). A typical concentration is 0.1-1% (w/v).
-
Add the BSA solution to the lipid film.
-
Incubate the mixture at 37°C with gentle agitation (e.g., on a rotator) for 30-60 minutes to allow the NAPS to complex with the BSA.
-
The resulting NAPS-BSA complex solution can be sterile-filtered and added to your cell culture medium.
Method B: Using a Zwitterionic Detergent (CHAPS)
-
Prepare a stock solution of NAPS in an organic solvent.
-
Prepare a stock solution of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) in your experimental buffer.
-
In a glass tube, evaporate the solvent from the NAPS stock solution to create a thin lipid film.
-
Add the CHAPS solution to the lipid film. The final CHAPS concentration should be above its own CMC (typically 4-8 mM).
-
Vortex or sonicate the mixture until the lipid film is completely dissolved, forming mixed micelles.
-
This solution can then be diluted into your experimental medium. Note that the final CHAPS concentration should be below a level that is toxic to your cells.
Protocol 2: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe
This protocol describes a general method using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon incorporation into a hydrophobic environment (micelles).
-
Materials:
-
This compound (NAPS)
-
1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution (e.g., 2 mM in tetrahydrofuran)
-
A series of aqueous buffers with increasing concentrations of NAPS.
-
Fluorometer.
-
-
Methodology:
-
Prepare a series of dilutions of NAPS in your desired aqueous buffer.
-
To each dilution, add a small volume of the DPH stock solution so that the final DPH concentration is low (e.g., 1 µM).
-
Incubate the samples in the dark at a constant temperature until equilibrium is reached (e.g., 1-2 hours).
-
Measure the fluorescence intensity of each sample. For DPH, an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm can be used.
-
Plot the fluorescence intensity as a function of NAPS concentration.
-
The CMC is the concentration at which a sharp increase in fluorescence intensity is observed, indicating the formation of micelles and the partitioning of DPH into the hydrophobic micellar core.[2][3]
-
Visualizations
References
- 1. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 2. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Acetylphytosphingosine Delivery to Cultured Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetylphytosphingosine (NAPS).
Frequently Asked Questions (FAQs)
1. What is this compound (NAPS) and what is its primary mechanism of action in cultured cells?
This compound (NAPS) is a derivative of phytosphingosine, a bioactive sphingolipid. In cultured cancer cells, its primary mechanism of action is the induction of apoptosis, or programmed cell death.[1][2] NAPS has been shown to be a more potent inducer of apoptosis than C2-ceramide in certain cell lines. It can also act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.[1][2]
2. How do I dissolve this compound for use in cell culture?
Due to its hydrophobic nature, NAPS is poorly soluble in aqueous solutions like cell culture media. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous (water-free) DMSO to ensure optimal solubility. Prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your cell culture medium.
3. What is the recommended final concentration of DMSO in the cell culture medium?
High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5-1%.[3] A final concentration of 0.1% is often used and is well-tolerated by most cell lines.[4] To achieve this, a 1000x stock solution in DMSO is typically prepared.
4. What is a typical effective concentration range for NAPS in cell culture experiments?
The effective concentration of NAPS can vary depending on the cell line and the experimental endpoint. For inducing apoptosis in cancer cell lines such as MDA-MB-231 (human breast adenocarcinoma) and Jurkat (human T-cell leukemia), concentrations in the range of 10 µM to 30 µM have been shown to be effective.[1]
5. What is a typical incubation time for observing the effects of NAPS?
The incubation time required to observe the effects of NAPS is dependent on the cell line and the concentration used. Significant apoptosis has been observed as early as 3 hours after treatment in Jurkat cells.[1] For cell viability assays in MDA-MB-231 cells, incubation times typically range from 6 to 24 hours.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of NAPS in culture medium | - NAPS stock solution was not properly dissolved. - Final concentration of NAPS is too high. - The final DMSO concentration is too low to maintain solubility. | - Ensure the NAPS is fully dissolved in anhydrous DMSO before preparing the stock solution. Gentle warming or vortexing may aid dissolution. - Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell line. - While keeping the final DMSO concentration below toxic levels (ideally < 0.5%), ensure it is sufficient to maintain NAPS in solution. |
| High background cell death in control (vehicle-treated) wells | - DMSO toxicity. - Poor cell health prior to treatment. | - Ensure the final DMSO concentration does not exceed 0.5-1%. Run a DMSO-only control at the same final concentration to assess its specific toxicity to your cells.[3] - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| No observable effect of NAPS on cells | - NAPS concentration is too low. - Incubation time is too short. - Cell line is resistant to NAPS-induced apoptosis. - Inactive NAPS. | - Increase the concentration of NAPS. Perform a dose-response curve to identify the effective concentration range. - Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. - Some cell lines may be inherently resistant. Consider using a positive control for apoptosis to ensure the assay is working. - Ensure NAPS has been stored correctly (typically at -20°C) and is not expired. |
| Inconsistent results between experiments | - Variation in cell seeding density. - Inconsistent preparation of NAPS working solutions. - Variability in incubation times. | - Use a consistent cell seeding density for all experiments. - Prepare fresh dilutions of NAPS from the stock solution for each experiment. - Standardize all incubation times precisely. |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Apoptosis Induction
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| MDA-MB-231 | 10 µM - 30 µM | 24 hours | Dose-dependent increase in apoptosis. | [1] |
| Jurkat | 10 µM - 30 µM | 3 - 16 hours | Rapid and strong induction of apoptosis. | [1] |
| NCI-H460 | Not Specified | Not Specified | Increased clonogenic cell death and apoptosis when combined with radiation. | [2] |
Table 2: Recommended Solvent and Final Concentrations
| Parameter | Recommendation | Rationale | Reference |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | High solubility for hydrophobic compounds like NAPS. | |
| Final DMSO Concentration in Culture | < 0.5% (ideally ≤ 0.1%) | To minimize solvent-induced cytotoxicity. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound (NAPS) Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of NAPS and DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 30 mM). The molecular weight of NAPS is 359.5 g/mol .
-
Weigh the NAPS powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the NAPS is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Materials:
-
Cells cultured in a 96-well plate
-
NAPS working solutions (diluted from stock in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of NAPS or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Following incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Protocol 3: Apoptosis Detection using Annexin V Staining
-
Materials:
-
Cells treated with NAPS or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
After treating the cells with NAPS for the desired time, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: Experimental workflow for assessing the effects of this compound on cultured cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
Navigating the Challenges of Large-Scale N-Acetylphytosphingosine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the large-scale synthesis of N-Acetylphytosphingosine. The information is tailored for professionals in research and drug development to facilitate smoother experimental workflows and optimize production outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis process, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Tetraacetyl Phytosphingosine (B30862) (TAPS) in Fermentation | 1. Suboptimal microbial strain. 2. Inefficient metabolic pathway flux. 3. Poor fermentation conditions. | 1. Strain Improvement: Employ mutagenesis techniques (e.g., UV, EMS) to generate higher-yield strains. Consider haploid breeding for isolating more productive strains.[1] 2. Metabolic Engineering: Overexpress key enzymes like serine palmitoyltransferase (SPT) by transforming the host strain with plasmids containing relevant genes (e.g., LCB2).[1] Inhibit competing pathways, such as non-homologous end joining (NHEJ), by knocking out genes like LIG4 to improve homologous recombination efficiency.[1] 3. Fermentation Optimization: Systematically optimize parameters such as temperature, pH, aeration, and nutrient feed rates. Develop a novel spore-producing medium to enhance spore efficiency for screening.[1] |
| Inefficient Screening of High-Yield Strains | Low spore formation rate in diploid strains like Wickerhamomyces ciferrii, making the isolation of ideal haploid strains difficult.[1] | Develop and utilize a novel spore-producing medium to significantly increase spore efficiency, thereby facilitating the creation of larger haploid libraries for screening.[1] |
| Low Efficiency of Genetic Modification | Predominance of non-homologous end joining (NHEJ) over homologous recombination (HR) in the host organism, reducing the efficiency of targeted gene integration.[1] | Inhibit the NHEJ pathway by deleting key genes, such as DNA ligase IV (LIG4), to enhance the frequency of homologous recombination and improve gene targeting efficiency.[1] |
| Difficulties in Product Purification | This compound and its precursors are often produced in a complex mixture of other lipids and cellular components. | Employ multi-step purification protocols. A common approach involves vacuum liquid chromatography on octadecylsilyl silica (B1680970) (RP-18 phase) for efficient separation.[2] |
| Low Overall Yield in Chemical Synthesis from Precursors | Inefficient multi-step chemical conversion processes. | Optimize each step of the chemical synthesis route. For instance, a six-step procedure starting from D-lyxose has been reported with a 28% overall yield, indicating the importance of a concise and optimized pathway.[3] |
Frequently Asked Questions (FAQs)
1. What are the primary methods for large-scale production of this compound?
The predominant method for large-scale production is through the fermentation of the yeast Wickerhamomyces ciferrii, which naturally secretes tetraacetyl phytosphingosine (TAPS), a stable precursor.[1] This biosynthetic approach is often preferred over extracting from natural sources like plants due to the low concentrations and high costs associated with the latter.[1] TAPS is then deacetylated to yield phytosphingosine, which can be subsequently N-acetylated. Chemical synthesis routes are also available but can be complex.[3]
2. Why is Tetraacetyl Phytosphingosine (TAPS) often produced as a precursor instead of directly synthesizing this compound?
TAPS is a fully acetylated derivative of phytosphingosine, making it a more stable and soluble compound.[1] This stability is advantageous for large-scale production and purification. TAPS serves as a crucial and efficient intermediate that can be readily converted to phytosphingosine and then acylated to form various ceramides (B1148491), including this compound.
3. What are the key metabolic bottlenecks in the biosynthesis of TAPS in Wickerhamomyces ciferrii?
Key metabolic challenges include:
-
Limited flux of acetyl-CoA towards acyl formation.
-
Consumption of L-serine by competing bypass pathways.
-
Branching of long-chain bases (LCBs) into other sphingolipids.
-
Insufficient phytosphingosine synthesis capacity .[1]
Addressing these bottlenecks through metabolic engineering is crucial for enhancing TAPS production.
4. What are the advantages of using haploid strains of W. ciferrii for TAPS production?
Haploid strains can be more genetically stable and easier to manipulate than their diploid counterparts. Mating strains, such as F-60-10, have been isolated and optimized to achieve significantly higher TAPS production—in some cases, up to 14 g/L with its derivatives.[1]
5. What analytical techniques are recommended for monitoring production and ensuring the purity of this compound?
Thin-Layer Chromatography (TLC) is a common method for assessing purity.[4] For more detailed analysis and quantification, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential.
Experimental Workflow & Signaling Pathways
Experimental Workflow for TAPS Production and Conversion
Caption: A generalized workflow for the production of this compound.
Simplified TAPS Biosynthetic Pathway in W. ciferrii
Caption: Key steps in the biosynthesis of TAPS in Wickerhamomyces ciferrii.
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sequential high-yielding large-scale solution-method for synthesis of philanthotoxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-D-sphingosine 98.0 (TLC) C2 ceramide [sigmaaldrich.com]
Ensuring purity of synthetic N-Acetylphytosphingosine for biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to ensure the purity of synthetic N-Acetylphytosphingosine (NAPS) for reliable and reproducible results in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAPS)?
This compound (NAPS), also known as N-C2:0-Phytoceramide, is an acetylated derivative of phytosphingosine (B30862), a key sphingolipid found in the stratum corneum of the skin.[1][2] It is a bioactive lipid involved in maintaining the skin barrier, regulating cellular processes like apoptosis and inflammation, and influencing cell proliferation and differentiation.[1][3][4] Its cell-permeable nature makes it a valuable tool for in-vitro studies.[2]
Q2: Why is the purity of synthetic NAPS critical for biological assays?
The purity of NAPS is paramount because bioactive impurities can lead to erroneous and irreproducible experimental outcomes. Perturbations in the levels of one type of sphingolipid can interfere with or enhance the action of another, altering complex signaling pathways.[5][6]
Potential consequences of using impure NAPS include:
-
Altered Cell Signaling: Impurities may mimic or inhibit the biological activity of NAPS, leading to the misinterpretation of its role in cellular pathways.
-
Unexpected Cytotoxicity: Uncharacterized contaminants could induce cell death or stress, masking the true effect of NAPS.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in assays.
-
Off-Target Effects: Impurities might interact with other cellular components, causing unforeseen biological responses.
Q3: What are the common impurities in synthetic NAPS?
Impurities in synthetic NAPS can originate from starting materials, intermediates, byproducts of the synthesis process, or degradation.
Common impurities may include:
-
Stereoisomers: Diastereomers or enantiomers of NAPS that may have different biological activities.
-
Unreacted Precursors: Residual phytosphingosine or acetic anhydride.
-
Byproducts: Molecules formed from side reactions during synthesis, such as incompletely acetylated phytosphingosine.[7]
-
Solvent Residues: Residual solvents from the purification process (e.g., chloroform (B151607), methanol).
-
Degradation Products: Resulting from improper storage, leading to hydrolysis of the amide bond or oxidation.
Q4: How can I assess the purity of my NAPS sample?
A multi-technique approach is recommended for a comprehensive purity assessment. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for analyzing sphingolipids.[5][6][8]
| Analytical Technique | Information Provided | Advantages | Limitations |
| HPLC-MS/MS | Quantitative purity, identification of impurities, structural information.[5][8] | High sensitivity and specificity; separates isomers and isobars.[6][8] | Requires specialized equipment and expertise. |
| ¹H NMR Spectroscopy | Structural confirmation, identification of major impurities, and solvent residues.[9][10][11] | Provides detailed structural information; non-destructive.[10] | Lower sensitivity compared to MS; complex spectra can be difficult to interpret.[10] |
| Thin-Layer Chromatography (TLC) | Qualitative assessment of purity, detection of major impurities.[8] | Rapid, inexpensive, and simple to perform.[12] | Low resolution and sensitivity; not quantitative.[13] |
Q5: What are the recommended storage conditions for NAPS?
To maintain purity and prevent degradation, proper storage is crucial.
-
Short-term storage: Store at 2-8°C in a well-ventilated, dry place, protected from direct sunlight.[1]
-
Long-term storage: For extended periods, store at -20°C or below as a neat solid.[1][3]
-
Handling: Keep the container tightly sealed when not in use to prevent moisture absorption and oxidation.[1]
Troubleshooting Guide
This section addresses common problems encountered in biological assays that may be related to NAPS purity.
Problem 1: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variation | Different lots of synthetic NAPS may have varying impurity profiles. |
| Solution: 1. Request a Certificate of Analysis (CoA) for each new batch. 2. Perform an in-house purity check (e.g., by HPLC-MS) on each new lot before use. 3. If possible, purchase a large single batch for the entire study. | |
| Compound Degradation | Improper storage or handling has led to the degradation of the NAPS sample. |
| Solution: 1. Review storage conditions and ensure they meet recommendations (-20°C for long-term).[1] 2. Prepare fresh stock solutions for each experiment. 3. Re-analyze the purity of the stored compound if degradation is suspected. |
Problem 2: High background signal, unexpected cytotoxicity, or off-target effects.
| Possible Cause | Troubleshooting Step |
| Bioactive Impurities | Contaminants in the NAPS sample are causing unintended biological effects. |
| Solution: 1. Analyze the sample using a high-resolution technique like HPLC-MS/MS to identify potential impurities.[8] 2. Test the vehicle/solvent alone as a negative control to rule out its effects. 3. If impurities are identified, attempt to re-purify the NAPS or obtain a higher purity standard. | |
| Incorrect Solvent/Vehicle | The solvent used to dissolve NAPS is causing cellular stress or interfering with the assay. |
| Solution: 1. Test multiple biocompatible solvents (e.g., DMSO, ethanol) at the final working concentration to find one with minimal effect on your cells. 2. Ensure the final solvent concentration in the assay is low and consistent across all treatments. |
Problem 3: NAPS is difficult to dissolve or precipitates out of solution.
| Possible Cause | Troubleshooting Step |
| Low Solubility | NAPS, like many lipids, has poor aqueous solubility. |
| Solution: 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO or ethanol). 2. Use gentle warming and sonication to aid dissolution. 3. For cell-based assays, complexing NAPS with bovine serum albumin (BSA) can improve solubility and delivery to cells. | |
| Precipitation in Media | The compound is precipitating when diluted into aqueous cell culture media. |
| Solution: 1. Decrease the final working concentration of NAPS. 2. Increase the serum concentration in the media if compatible with the experiment. 3. Add the NAPS stock solution to the media dropwise while vortexing to facilitate dispersion. |
Experimental Protocols
Protocol 1: General Workflow for NAPS Purity Assessment
This protocol outlines a general workflow for verifying the purity of a synthetic NAPS sample before its use in biological assays.
Caption: Workflow for NAPS Purity Verification.
Methodology:
-
Review Documentation: Upon receiving the synthetic NAPS, carefully review the manufacturer's Certificate of Analysis for initial purity data and analytical methods used.
-
Sample Preparation: Accurately weigh and dissolve the NAPS solid in a suitable solvent system (e.g., a mixture of chloroform and methanol) to create a stock solution for analysis.
-
HPLC-MS/MS Analysis:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) for lipid separation.[8]
-
Use a gradient elution method, for example with a mobile phase consisting of water with formic acid and ammonium (B1175870) acetate, and methanol.[14]
-
Couple the HPLC to a tandem mass spectrometer to obtain mass spectra of the eluting peaks.[5]
-
Analyze the data to determine the retention time of the main peak (NAPS) and identify any impurity peaks. Calculate purity based on the relative peak areas. Use MS/MS fragmentation to help identify the structure of impurities.[15]
-
-
¹H NMR Analysis:
-
Dissolve a separate, larger sample of NAPS in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Compare the obtained spectrum with known reference spectra for NAPS to confirm its chemical structure and identify any significant impurities or residual solvents.[16]
-
-
Decision: Based on the combined results, determine if the purity meets the requirements for your biological assay (typically >98%). If significant impurities are detected, the batch should be rejected or further purified.
Protocol 2: Troubleshooting Workflow for Inconsistent Assay Results
This decision tree helps diagnose whether inconsistent biological assay results are attributable to the NAPS compound.
Caption: Decision Tree for Troubleshooting Assays.
References
- 1. N-acetyl phytosphingosine - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. N-Acetyl-phytosphingosine - Matreya [bioscience.co.uk]
- 3. N-Acetyl-phytosphingosine | 475995-69-8 | FA16354 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide – Lipid Interactions studied by MD Simulations and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Determination of Sphingolipids by HPLC-ESI/MSn - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Controlling for off-target effects of N-Acetylphytosphingosine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential off-target effects of N-Acetylphytosphingosine (NAPS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound (NAPS)?
This compound (NAPS) is a synthetic analog of ceramide, a bioactive sphingolipid. Its primary on-target effects are associated with the induction of apoptosis (programmed cell death), particularly in cancer cells. NAPS has been shown to activate key executioner caspases, including caspase-3 and caspase-8, leading to the cleavage of cellular substrates and ultimately, cell death.[1][2] Furthermore, NAPS treatment has been observed to increase the expression of the pro-apoptotic protein Bax and promote the cleavage of Bid, another pro-apoptotic member of the Bcl-2 family.
Q2: What are the potential off-target effects of this compound (NAPS)?
The term "off-target" for a bioactive lipid like NAPS, which mimics a natural signaling molecule, refers to broader cellular effects beyond the intended apoptotic pathway. These can include:
-
Differential Cytotoxicity: NAPS may exhibit different levels of toxicity between cancerous and non-cancerous cells. For instance, one study showed that while NAPS inhibited the proliferation of both a human lung carcinoma cell line (NCI-H460) and a normal human bronchial epithelial cell line (BEAS2B), the normal cells were able to recover after the removal of NAPS, whereas the cancer cells underwent significantly more DNA fragmentation.[1][2]
-
Induction of Autophagy: As a ceramide analog, NAPS may induce autophagy, a cellular process of self-digestion of damaged organelles and proteins. Ceramide is known to trigger autophagy by interfering with the mTOR signaling pathway.[3][4] This represents a distinct signaling cascade that can be activated in parallel with apoptosis.
-
Modulation of Other Kinase Pathways: While the primary known interactions are within the apoptotic cascade, the broader effects of elevated intracellular ceramide levels (mimicked by NAPS) could potentially influence other protein kinase pathways. However, specific unintended kinase targets of NAPS have not been extensively characterized.
Q3: How can I control for the off-target effects of NAPS in my experiments?
Controlling for off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify the optimal concentration of NAPS that elicits the desired on-target effect (e.g., apoptosis in cancer cells) with minimal impact on control or normal cell lines.
-
Use of Appropriate Controls: Include both positive and negative controls in your experimental design. A structurally related but inactive analog of NAPS could serve as a negative control to ensure the observed effects are not due to the general lipid structure.
-
Orthogonal Assays: Validate your findings using multiple, independent assays that measure different aspects of the same biological process. For example, if studying apoptosis, complement caspase activity assays with measurements of annexin (B1180172) V staining and DNA fragmentation.
-
Normal Cell Line Comparison: Whenever possible, compare the effects of NAPS on your cancer cell line of interest with its effects on a relevant normal (non-cancerous) cell line to assess differential cytotoxicity.[1][2]
-
Rescue Experiments: For normal cell lines, a "wash-out" experiment can be performed to see if the cells recover after NAPS is removed from the culture medium, demonstrating a transient, potentially less toxic effect.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in apoptosis induction between experiments. | - Inconsistent NAPS concentration due to improper dissolution or storage. - Cell passage number and confluency affecting sensitivity. - Variation in treatment duration. | - Prepare fresh NAPS solutions for each experiment from a properly stored stock. - Use cells within a consistent passage number range and seed at a consistent density. - Ensure precise timing of NAPS treatment and subsequent assays. |
| Unexpected cytotoxicity in control (normal) cell lines. | - NAPS concentration is too high, leading to generalized cellular stress. - The specific normal cell line is particularly sensitive to lipid-induced stress. | - Perform a dose-response curve to determine the IC50 of NAPS in the normal cell line and use concentrations well below this for on-target studies. - Consider using a different, more robust normal cell line as a control. |
| No significant difference in apoptosis between treated and control groups. | - NAPS concentration is too low. - The cell line is resistant to ceramide-induced apoptosis. - The assay time point is not optimal for detecting apoptosis. | - Increase the concentration of NAPS based on a preliminary dose-response study. - Verify the expression of key apoptotic proteins (e.g., caspases) in your cell line. - Perform a time-course experiment to identify the optimal incubation time for observing apoptosis. |
| Observing both apoptotic and autophagic markers, complicating data interpretation. | - NAPS is concurrently inducing both apoptosis and autophagy. | - Use specific inhibitors of autophagy (e.g., 3-Methyladenine) or apoptosis (e.g., z-VAD-fmk, a pan-caspase inhibitor) to dissect the contribution of each pathway to the observed phenotype. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in published studies to elicit on-target effects.
| Cell Line | Organism | Cell Type | NAPS Concentration Range | Observed On-Target Effect | Reference |
| NCI-H460 | Human | Lung Carcinoma | 10 - 40 µM | Increased apoptosis, inhibition of proliferation | [1][2] |
| BEAS2B | Human | Normal Bronchial Epithelium | 10 - 40 µM | Inhibition of proliferation (recoverable) | [1][2] |
| Jurkat | Human | T-cell leukemia | 5 - 20 µM | Induction of apoptosis | |
| MDA-MB-231 | Human | Breast Adenocarcinoma | 10 - 30 µM | Increased apoptosis |
Experimental Protocols
Protocol 1: Control Experiment to Assess Differential Cytotoxicity of NAPS
This protocol is designed to compare the cytotoxic effects of NAPS on a cancer cell line and a corresponding normal cell line.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Normal cell line from the same tissue of origin (e.g., BEAS2B)
-
Complete cell culture medium
-
This compound (NAPS) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed both the cancer and normal cell lines in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
NAPS Treatment: Prepare serial dilutions of NAPS in complete culture medium from the stock solution. Recommended final concentrations to test: 0, 5, 10, 20, 40, 80 µM. The final DMSO concentration should be kept below 0.1% in all wells.
-
Remove the old medium from the cells and add 100 µL of the NAPS-containing medium to the respective wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: After incubation, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then solubilize the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (0 µM NAPS). Plot the dose-response curves for both cell lines to compare their sensitivity to NAPS.
Visualizations
Caption: On-target apoptotic signaling pathway of this compound (NAPS).
Caption: Experimental workflow to investigate potential off-target effects of NAPS.
Caption: Logical flowchart for troubleshooting experiments with NAPS.
References
- 1. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 2. [PDF] this compound enhances the radiosensitivity of lung cancer cell line NCI-H460 | Semantic Scholar [semanticscholar.org]
- 3. Ceramide-induced autophagy: to junk or to protect cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetylphytosphingosine vs. C2-Ceramide: A Comparative Guide to Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of apoptosis, or programmed cell death, is a critical process in cellular homeostasis and a key target in the development of therapeutics, particularly in oncology. Among the bioactive lipids that mediate this process, ceramides (B1148491) and their analogs have garnered significant attention. This guide provides a detailed, objective comparison of two such molecules: N-Acetylphytosphingosine (NAPS or C2-phytoceramide) and N-Acetylsphingosine (C2-ceramide). We present supporting experimental data, detailed protocols for key assays, and visual representations of the signaling pathways involved to assist researchers in selecting the appropriate tool for their apoptosis studies.
Executive Summary
This compound (NAPS) and C2-ceramide are both cell-permeable short-chain sphingolipids used to induce apoptosis in vitro. Structurally, they differ in the sphingoid backbone: NAPS is derived from phytosphingosine, which has a hydroxyl group at C-4, while C2-ceramide is derived from sphingosine, which possesses a trans double bond between C-4 and C-5. This structural difference appears to significantly influence their apoptotic potency and kinetics. Experimental evidence indicates that NAPS is a more rapid and potent inducer of apoptosis compared to C2-ceramide in several cancer cell lines.
Quantitative Data Comparison
The following table summarizes the quantitative data from comparative studies on the apoptotic effects of NAPS and C2-ceramide in Jurkat (human T-cell lymphoma) and MDA-MB-231 (human breast adenocarcinoma) cells.
| Cell Line | Compound | Concentration | Time | Apoptotic Effect | Reference |
| Jurkat | NAPS | Not Specified | 3 hours | Significant induction of apoptosis | [1] |
| C2-ceramide | Not Specified | 16 hours | Induction of apoptosis | [1] | |
| Jurkat | NAPS | 30 µM | 6 hours | ~5-fold increase in caspase-3 activity | |
| C2-ceramide | 30 µM | 6 hours | ~2.5-fold increase in caspase-3 activity | ||
| MDA-MB-231 | C2-ceramide | 5-50 µM | 24 hours | Dose-dependent increase in chromatin condensation and caspase-3 cleavage | [2][3] |
Signaling Pathways
The apoptotic signaling cascades initiated by NAPS and C2-ceramide, while both culminating in caspase activation, appear to have distinct upstream mechanisms.
This compound (NAPS) Apoptotic Pathway
NAPS-induced apoptosis is characterized by a rapid activation of both initiator and executioner caspases. The signaling cascade involves the pro-apoptotic Bcl-2 family members, Bax and Bid, suggesting a strong engagement of the intrinsic (mitochondrial) pathway.
C2-Ceramide Apoptotic Pathway
C2-ceramide also activates the intrinsic apoptotic pathway, leading to caspase-3 activation. Additionally, it has been shown to inhibit pro-survival signaling pathways, such as the PI3K/Akt pathway, and the transcription factor NF-κB, thereby lowering the threshold for apoptosis induction.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing apoptosis induced by NAPS or C2-ceramide.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate
-
Cells in culture
-
NAPS or C2-ceramide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of NAPS or C2-ceramide and incubate for the desired time periods (e.g., 3, 6, 16, 24 hours).
-
After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[10]
Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Protocol:
-
Induce apoptosis in cells by treating with NAPS or C2-ceramide.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.[11]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[11]
-
Determine the protein concentration of the lysate.
-
Add 50 µL of 2X Reaction Buffer with 10 mM DTT to 50-200 µg of protein lysate.[11][12]
-
Add 5 µL of 4 mM DEVD-pNA substrate (200 µM final concentration).[11]
-
Incubate at 37°C for 1-2 hours.[12]
-
Measure the absorbance at 400-405 nm using a microplate reader.[11]
Western Blotting for PARP Cleavage
This technique detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. The full-length PARP is approximately 116 kDa, and the cleaved fragment is 89 kDa.[13]
Conclusion
Both this compound and C2-ceramide are valuable tools for inducing apoptosis in vitro. However, the available data suggests that NAPS acts more rapidly and potently than C2-ceramide, particularly in Jurkat cells. The choice between these two molecules will depend on the specific experimental goals, cell type, and desired kinetics of apoptosis induction. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments in the field of apoptosis research.
References
- 1. This compound Enhances the Radiosensitivity of Tumor Cells by Increasing Apoptosis | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. abcam.com [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of N-Acetylphytosphingosine and Phytosphingosine on Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of N-Acetylphytosphingosine and phytosphingosine (B30862) on skin hydration, drawing upon available experimental data. While both molecules are integral to skin barrier function, the extent of their direct impact on hydration varies in the currently available scientific literature. This document aims to present an objective overview to inform research and development in dermatology and cosmetology.
Executive Summary
Phytosphingosine has demonstrated a clear, positive impact on skin hydration in clinical and in-vivo studies. It enhances the skin's natural moisturizing capabilities by stimulating the biosynthesis of ceramides (B1148491) and promoting the production of Natural Moisturizing Factors (NMFs). Quantitative data from studies on phytosphingosine show measurable improvements in transepidermal water loss (TEWL) and skin capacitance.
Quantitative Data on Skin Hydration
The following table summarizes the available quantitative data from a key in-vivo study on phytosphingosine. No equivalent, publicly available data for this compound has been identified at the time of this publication.
| Parameter | Test Substance | Concentration | Vehicle | Duration of Treatment | Change from Baseline | Statistical Significance |
| Transepidermal Water Loss (TEWL) | Phytosphingosine | 1% | 0.5% Lactic Acid Solution | 2 weeks | Significant Decrease | p < 0.05 |
| Stratum Corneum (SC) Hydration | Phytosphingosine | 1% | 0.5% Lactic Acid Solution | 2 weeks | Significant Increase | p < 0.01 |
Data extracted from a study on the effects of phytosphingosine on epidermal barrier functions.
Experimental Protocols
In-vivo Evaluation of Topical Phytosphingosine on Skin Hydration
This section details the methodology of a representative in-vivo study that evaluated the effects of topically applied phytosphingosine on skin barrier function.
-
Subjects: A cohort of healthy human volunteers with normal skin was recruited for the study.
-
Test Formulations:
-
Test Product: 1% phytosphingosine dissolved in a 0.5% lactic acid solution.
-
Control: 0.5% lactic acid solution.
-
-
Application Protocol:
-
The subjects' forearms were designated as the test areas.
-
The test and control solutions were applied to the respective areas twice daily for a period of two weeks.
-
An untreated area on the forearm served as an additional control.
-
-
Measurement of Skin Hydration:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® to assess the integrity of the skin barrier. Lower TEWL values indicate a more intact barrier and reduced water loss.
-
Stratum Corneum (SC) Hydration: Measured using a Corneometer® to determine the water content in the outermost layer of the skin. Higher capacitance values correlate with increased hydration.
-
-
Data Analysis:
-
Measurements were taken at baseline and after the two-week treatment period.
-
The data were expressed as mean ± standard error of the mean (SEM).
-
Statistical significance was determined using appropriate statistical tests, with p-values less than 0.05 and 0.01 considered significant.
-
Signaling Pathways and Mechanisms of Action
Phytosphingosine's Role in Enhancing Skin Hydration
Phytosphingosine improves skin hydration through two primary mechanisms: stimulating ceramide biosynthesis and promoting the production of Natural Moisturizing Factors (NMFs).
-
Ceramide Biosynthesis: Phytosphingosine is a direct precursor to Ceramide NP (formerly known as Ceramide 3), a crucial lipid component of the skin's barrier. It upregulates the expression of key enzymes involved in ceramide synthesis, including:
-
Serine Palmitoyltransferase (SPT): The initial and rate-limiting enzyme in sphingolipid synthesis.
-
Ceramide Synthase 3 (CERS3): Responsible for acylating the sphingoid base.
-
ELOVL4: An elongase that produces very long-chain fatty acids necessary for ceramide formation.
-
Dihydroceramide (B1258172) Desaturase 2 (DES2): Converts dihydroceramide to ceramide.
An increased level of Ceramide NP reinforces the lipid bilayer of the stratum corneum, reducing TEWL and locking in moisture.
-
-
Natural Moisturizing Factor (NMF) Production: Phytosphingosine stimulates the expression of filaggrin, a protein that is a major source of NMFs in the corneocytes. This process involves the upregulation of enzymes like caspase-14 , which is critical for the breakdown of filaggrin into hygroscopic amino acids and their derivatives, such as pyrrolidone carboxylic acid (PCA). These NMFs attract and retain water within the corneocytes, contributing significantly to skin hydration.
This compound's Presumed Mechanism of Action
As an acetylated form of phytosphingosine, this compound is a direct precursor in the ceramide synthesis pathway. It is presumed to be readily incorporated into the ceramide pool after deacetylation. By providing a building block for ceramide synthesis, it contributes to the integrity of the skin barrier, thereby indirectly supporting skin hydration by preventing water loss. However, specific studies detailing its influence on the expression of enzymes in the ceramide or NMF production pathways are not currently available.
Experimental Workflow for Skin Hydration Assessment
The following diagram illustrates a typical workflow for an in-vivo study evaluating the efficacy of a topical agent on skin hydration.
Conclusion
Current scientific evidence strongly supports the efficacy of phytosphingosine in improving skin hydration through well-defined molecular pathways. Its ability to enhance both the lipid barrier and the natural moisturizing factor content of the skin makes it a potent ingredient for addressing skin dryness.
While this compound is a valuable component for skin barrier integrity due to its role as a ceramide precursor, there is a clear need for further research to quantify its direct effects on skin hydration parameters such as TEWL and skin capacitance. Direct comparative studies between this compound and phytosphingosine would be highly beneficial for the scientific community and for the formulation of advanced dermatological and cosmetic products. Researchers are encouraged to conduct and publish such studies to fill the existing data gap.
N-Acetylphytosphingosine: A Comparative Analysis of Biological Activity Against Synthetic Ceramides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of N-Acetylphytosphingosine (NAPS), a phytoceramide, against other commonly used synthetic ceramides (B1148491). The information presented is supported by experimental data to assist researchers in selecting the appropriate ceramide analog for their studies in areas such as apoptosis, inflammation, and skin barrier function.
Executive Summary
This compound (NAPS), also known as C2-phytoceramide, has demonstrated distinct and often more potent biological activities compared to other short-chain synthetic ceramides like C2-ceramide. Experimental evidence highlights NAPS as a more rapid and effective inducer of apoptosis in various cancer cell lines. Furthermore, phytosphingosine-based ceramides, including NAPS, play a crucial role in maintaining skin barrier integrity and exhibit anti-inflammatory properties, in some cases superior to their sphingosine-based counterparts. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies, and provide visual representations of the key signaling pathways and experimental workflows.
Comparative Biological Activity: this compound vs. Synthetic Ceramides
The primary focus of comparative studies has been on the pro-apoptotic and cytotoxic effects of NAPS versus the widely studied C2-ceramide.
Table 1: Comparative Cytotoxicity and Apoptosis Induction
| Parameter | This compound (NAPS) | C2-Ceramide | C6-Ceramide | Cell Line(s) | Source |
| Apoptosis Induction (Time) | Significant increase at 3 hours | Observed only after 16 hours | - | Jurkat | [1] |
| Caspase-3 Activation | ~2-fold higher activation | Lower activation | - | MDA-MB-231 | [2] |
| Caspase-8 Activation | Increased activity | Increased activity | - | MDA-MB-231 | [2] |
| Cell Viability (Dose-dependent) | Time- and dose-dependent decrease | Time- and dose-dependent decrease | - | MDA-MB-231 | [2] |
| Internucleosomal DNA Fragmentation | Induced | - | Little to no effect | CHO | [3] |
| Cytotoxicity (IC50) | - | 5 µM (inhibits superoxide (B77818) release) | 120 µM (inhibits superoxide release) | Neutrophils | [4] |
| Cytotoxicity | - | Less cytotoxic | Markedly more cytotoxic | CHP-100 (neurotumor) | [5] |
Table 2: Radiosensitizing Effects
| Parameter | This compound (NAPS) + Radiation | C2-Ceramide + Radiation | Cell Line | Source |
| Clonogenic Survival | Dose-dependent decrease | - | MDA-MB-231 | [1][2] |
| Radiation-Induced Apoptosis | Significantly increased | - | MDA-MB-231 | [2] |
Table 3: Skin Barrier Function
Direct quantitative comparisons of this compound with other synthetic ceramides on skin barrier function are limited in the reviewed literature. However, studies on phytosphingosine-based ceramides (Ceramide NP) provide valuable insights.
| Parameter | Phytosphingosine-based Ceramides (e.g., Ceramide NP) | Sphingosine-based Ceramides (e.g., Ceramide NS) | Skin Model | Source |
| Skin Hydration | Excellent for hydration retention | - | Human Skin | [6][7] |
| Trans-Epidermal Water Loss (TEWL) | Higher ratio of CER NS to CER NP correlated with increased TEWL | Higher ratio of CER NS to CER NP correlated with increased TEWL | SC Lipid Model | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the cited studies.
Annexin V-FITC Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound, C2-ceramide, or other synthetic ceramides for the indicated time periods.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium containing any floating (apoptotic) cells.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Workflow for detecting apoptosis using Annexin V-FITC and PI staining.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, thereby testing the effectiveness of cytotoxic agents on cell reproductive integrity.
Materials:
-
Appropriate cell culture medium and supplements
-
6-well or 100 mm culture dishes
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding and Treatment: Seed a known number of cells into culture flasks and allow them to attach overnight. Treat the cells with different concentrations of this compound or other ceramides, with or without radiation.
-
Cell Harvesting and Counting: After treatment, wash the cells with PBS, trypsinize, and perform an accurate cell count using a hemocytometer or automated cell counter.
-
Plating: Plate a precise number of cells (e.g., 100-1000 cells, depending on the expected survival rate) into new 6-well plates or 100 mm dishes.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Aspirate the medium, wash the plates with PBS, and fix the colonies with methanol (B129727) for 15 minutes. Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
Workflow for assessing cell reproductive viability via clonogenic assay.
Signaling Pathways
The differential biological effects of this compound and other synthetic ceramides can be attributed to their distinct interactions with intracellular signaling cascades.
Apoptosis Signaling
NAPS has been shown to induce apoptosis through the activation of the extrinsic and intrinsic caspase cascades more rapidly and potently than C2-ceramide.[1][2]
Comparative apoptosis signaling of NAPS and C2-Ceramide.
Inflammatory Signaling
Phytosphingosine (B30862) and its derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and JAK/STAT.
Inhibitory effects of phytosphingosine derivatives on inflammatory pathways.
Conclusion
The available evidence strongly suggests that this compound possesses a distinct and, in the context of apoptosis induction, a more potent biological activity profile compared to C2-ceramide. Its ability to rapidly induce apoptosis and sensitize cancer cells to radiation makes it a compelling candidate for further investigation in oncology. Furthermore, the established role of phytosphingosine-based ceramides in skin barrier function and their anti-inflammatory properties underscore the potential of NAPS in dermatological applications. Researchers should consider these differences when selecting a synthetic ceramide for their specific experimental needs. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of future comparative studies in this area.
References
- 1. flychem.com [flychem.com]
- 2. Identification of Phytosphingosine-Based 1-O-Acylceramide in Human Stratum Corneum and Investigation of Its Role in Skin Barrier | MDPI [mdpi.com]
- 3. chemistconfessions.com [chemistconfessions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation and traffic of ceramide 1-phosphate produced by ceramide kinase: comparative analysis to glucosylceramide and sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of N-Acetylphytosphingosine and N-Acetyl-sphingosine for Researchers and Drug Development Professionals
An in-depth analysis of two closely related sphingolipids, this guide provides a comparative overview of N-Acetylphytosphingosine and N-acetyl-sphingosine, supported by experimental data and detailed methodologies to inform research and development in cosmetology and therapeutics.
This compound and N-acetyl-sphingosine are both acetylated forms of sphingoid bases, playing crucial roles in cellular signaling and skin health. While structurally similar, their distinct biochemical properties translate to different biological activities, particularly in the realms of apoptosis, skin barrier function, and inflammation. This guide offers a head-to-head comparison to delineate their individual characteristics and potential applications.
At a Glance: Key Physicochemical Properties
| Property | This compound | N-acetyl-sphingosine |
| Synonyms | N-C2:0-Phytoceramide, N-Acetyl (2S, 3S, 4R)-2-amino-1,3,4-octadecanetriol | C2 Ceramide, N-Acetoyl-D-erythro-sphingosine |
| Molecular Formula | C₂₀H₄₁NO₄ | C₂₀H₃₉NO₃ |
| Molecular Weight | 359.54 g/mol [1][2] | 341.53 g/mol |
| Structure | Contains a phytosphingosine (B30862) backbone with a hydroxyl group at carbon 4. | Contains a sphingosine (B13886) backbone with a double bond between carbons 4 and 5. |
Comparative Efficacy: A Data-Driven Analysis
A critical evaluation of this compound and N-acetyl-sphingosine reveals significant differences in their biological impact, particularly in inducing apoptosis and modulating skin barrier function.
Apoptotic Activity
Experimental evidence suggests that this compound is a more potent inducer of apoptosis in cancer cells compared to N-acetyl-sphingosine.
| Cell Line | Parameter | This compound (NAPS) | N-acetyl-sphingosine (C2-Ceramide) | Reference |
| MDA-MB-231 (Breast Cancer) | Caspase-3 Activation (at 6 hours) | ~6-fold increase | < 3-fold increase | [3] |
| MDA-MB-231 (Breast Cancer) | Caspase-8 Activation (at 6 hours) | ~3-fold increase | < 1.5-fold increase | [3] |
Skin Barrier Function
The composition of ceramides (B1148491) in the stratum corneum is a key determinant of skin barrier integrity. Studies on skin lipid models indicate that a higher ratio of sphingosine-based ceramides (like N-acetyl-sphingosine) to phytosphingosine-based ceramides (like this compound) is associated with impaired barrier function, as measured by transepidermal water loss (TEWL).
| Ceramide Ratio (NS:NP) | Effect on Skin Barrier Function | Reference |
| High (e.g., 2:1) | Correlates with impaired barrier function and higher TEWL, often observed in inflammatory skin diseases. | [4] |
| Low (e.g., 1:2) | Associated with a healthy skin barrier and lower TEWL. | [4] |
Anti-inflammatory and Cellular Responses
| Parameter | This compound | N-acetyl-sphingosine | Reference |
| Inhibition of Superoxide (B77818) Release (Neutrophils) | Not Reported | IC₅₀ = 5 µM | [3] |
| Prostaglandin (B15479496) E₂ (PGE₂) Production | Suppresses production.[1] | Can stimulate production in some cell types. | [1] |
Delving into the Mechanisms: Signaling Pathways
The divergent biological effects of this compound and N-acetyl-sphingosine stem from their engagement with different cellular signaling cascades.
N-acetyl-sphingosine: A Pro-Apoptotic Mediator
N-acetyl-sphingosine, a cell-permeable ceramide analog, is well-documented to induce apoptosis through the activation of protein phosphatases and the caspase cascade.
This compound: An Anti-inflammatory and Barrier-Enhancing Agent
This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as NF-κB and JAK/STAT, and by suppressing the production of inflammatory mediators like prostaglandin E₂. Its role in the skin barrier is fundamental to maintaining its integrity.
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Apoptosis and Cell Viability Assessment
Objective: To quantify the apoptotic and cytotoxic effects of this compound and N-acetyl-sphingosine.
Experimental Workflow:
1. MTT Assay for Cell Viability:
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or N-acetyl-sphingosine for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
2. Caspase Activity Assay:
-
Principle: Measures the activity of key executioner caspases (e.g., caspase-3) in apoptosis.
-
Procedure:
-
Treat cells with the compounds as described above.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
-
Measure the fluorescence generated upon cleavage of the substrate by active caspases using a fluorometer.
-
Quantify the fold-increase in caspase activity relative to untreated controls.
-
Skin Barrier Function Assessment
Objective: To evaluate the effect of this compound and N-acetyl-sphingosine on skin barrier function.
1. Transepidermal Water Loss (TEWL) Measurement:
-
Principle: Measures the rate of water evaporation from the skin surface, an indicator of barrier integrity.
-
Procedure:
-
Acclimatize subjects in a controlled environment (temperature and humidity).
-
Use a TEWL measurement device (e.g., Tewameter®) to take baseline readings on a defined skin area (e.g., volar forearm).
-
Apply formulations containing this compound or N-acetyl-sphingosine to the test areas.
-
Measure TEWL at specified time points after application.
-
A decrease in TEWL indicates an improvement in skin barrier function.
-
Anti-inflammatory Activity Assessment
Objective: To compare the anti-inflammatory properties of this compound and N-acetyl-sphingosine.
1. Cytokine Expression Analysis (ELISA):
-
Principle: Quantifies the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) released by cells.
-
Procedure:
-
Culture relevant cells (e.g., keratinocytes, macrophages) and pre-treat with the test compounds.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Collect the cell culture supernatant after a defined incubation period.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using specific antibodies for the cytokines of interest to quantify their concentrations.
-
Determine the percentage of cytokine inhibition compared to the stimulated control.
-
2. NF-κB Activation Assay:
-
Principle: Measures the activation of the NF-κB transcription factor, a key regulator of inflammation.
-
Procedure:
-
Treat cells with the compounds and an inflammatory stimulus.
-
Prepare nuclear extracts from the cells.
-
Use an NF-κB p65 transcription factor assay kit (or similar method like Western blot for phosphorylated IκBα) to measure the amount of active NF-κB in the nuclear extracts.
-
A decrease in nuclear NF-κB indicates inhibition of this pro-inflammatory pathway.
-
Conclusion
References
N-Acetylphytosphingosine: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
N-Acetylphytosphingosine (NAPS), an acetylated derivative of the naturally occurring skin lipid phytosphingosine (B30862), is emerging as a promising bioactive ingredient in dermatology and oncology. Its effects, demonstrated across a range of preclinical studies, highlight its potential in skin barrier restoration, anti-inflammatory applications, and as an adjunct in cancer therapy. This guide provides an objective comparison of the in vitro and in vivo effects of NAPS, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic and cosmetic potential.
In Vitro vs. In Vivo Effects: A Comparative Summary
This compound exhibits a variety of effects that have been studied in both controlled laboratory settings (in vitro) and in living organisms (in vivo). Here, we compare its performance in these different contexts.
In Vitro : In cell-based assays, NAPS has demonstrated significant pro-apoptotic and anti-proliferative effects on cancer cells. Notably, it has been shown to induce programmed cell death and enhance the sensitivity of tumor cells to radiation. Furthermore, studies on skin cell cultures have revealed its role in promoting keratinocyte differentiation and modulating inflammatory responses.
In Vivo : In animal and human studies, the application of NAPS and its parent compound, phytosphingosine, has been linked to improvements in skin barrier function, including enhanced hydration and reduced transepidermal water loss (TEWL). Its anti-inflammatory properties have been confirmed in mouse models of skin inflammation, where it has been shown to reduce swelling and the infiltration of inflammatory cells.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its derivatives.
Table 1: In Vitro Effects of this compound on Cancer Cells
| Cell Line | Treatment | Endpoint | Result |
| MDA-MB-231 (Human Breast Cancer) | 30 µM NAPS | Caspase-3 Activity | ~6-fold increase after 6 hours |
| 30 µM NAPS | Caspase-8 Activity | ~3-fold increase after 6 hours | |
| NCI-H460 (Human Lung Carcinoma) | NAPS + Radiation (4 Gy) | Clonogenic Survival | Up to 10-fold increase in cell death compared to radiation alone |
Table 2: In Vivo Effects of Phytosphingosine Derivatives on Skin Inflammation in a Mouse Model
| Model | Treatment | Endpoint | Result |
| TPA-Induced Ear Edema in Mice | Topical Phytosphingosine | Epidermal Thickening | Significant reduction in thickening and edema |
| Topical Phytosphingosine | Inflammatory Cell Infiltration | Blocked infiltration of inflammatory cells into the dermis | |
| IL-23-Injected Psoriasiform Dermatitis in Mice | Topical Phytosphingosine Derivatives | Ear Swelling | Suppression of ear swelling |
Table 3: In Vivo Effects of Phytosphingosine-Containing Formulations on Human Skin Barrier Function
| Study Type | Treatment | Endpoint | Result |
| Human Volunteers | Cream with 0.2% Ceramide NP + 0.02-0.05% Ceramide ENP (derived from phytosphingosine) | Skin Hydration | 26% increase compared to Ceramide NP alone after 4 weeks |
| Human Volunteers | Cream with Phytosphingosine | Pyrrolidone Carboxylic Acid (NMF component) | Significant increase, leading to improved skin hydration[1] |
| Human Volunteers with Damaged Skin Barrier | Emulsion with 0.5% and 1% Synthetic Ceramide-2 (N-stearoyl-DL-erythro-sphinganine) | Transepidermal Water Loss (TEWL) | Significant decrease in TEWL, aiding in barrier restoration[2] |
Signaling Pathways Modulated by this compound and Its Derivatives
NAPS and its parent compound, phytosphingosine, exert their biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and differentiation.
Anti-inflammatory Signaling
Phytosphingosine and its derivatives have been shown to suppress inflammatory responses by inhibiting the NF-κB, JAK/STAT, and MAPK signaling pathways .[3][4] These pathways are central to the production of pro-inflammatory cytokines and mediators. By inhibiting these pathways, phytosphingosine derivatives can reduce the expression of cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.[3]
Pro-Apoptotic Signaling in Cancer Cells
In cancer cells, NAPS promotes apoptosis through the activation of the caspase cascade. It has been shown to increase the activity of initiator caspases (like caspase-8) and executioner caspases (like caspase-3).
Experimental Protocols
In Vitro: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines such as MDA-MB-231.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL in a final volume of 100 µL of culture medium per well.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After incubation, treat the cells with various concentrations of NAPS dissolved in a suitable solvent (e.g., DMSO) and a solvent control.
-
Incubation with NAPS: Incubate the cells with NAPS for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the solvent-treated control.[5]
In Vitro: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with NAPS or a vehicle control for the desired time.
-
Cell Lysis: After treatment, collect and lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from the cell lysate to each well.
-
Reaction Buffer: Add 2X reaction buffer containing DTT to each sample.[6]
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.[6]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to the caspase-3 activity.[6]
In Vivo: TPA-Induced Mouse Ear Edema Model
This model is used to evaluate the anti-inflammatory effects of topically applied this compound.
-
Animal Model: Use hairless mice (e.g., SKH-1) or mice with shaved dorsal skin.
-
Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle (e.g., acetone) to the inner and outer surfaces of one ear of each mouse to induce inflammation. The contralateral ear receives the vehicle alone as a control.[7]
-
Topical Treatment: Shortly after TPA application, topically apply a solution of NAPS or phytosphingosine in a suitable vehicle to the TPA-treated ear. A control group should receive the vehicle only.[7]
-
Evaluation of Edema: After a specified time (e.g., 6 hours), sacrifice the mice and take a punch biopsy from both ears. Weigh the biopsies to determine the increase in ear weight as a measure of edema.[7]
-
Histological Analysis: Fix the ear tissue in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin (B73222) and eosin) to visualize epidermal thickening and inflammatory cell infiltration.[7]
Conclusion
The available data strongly suggest that this compound is a potent bioactive lipid with multifaceted effects. Its in vitro pro-apoptotic activity in cancer cells and its anti-inflammatory and barrier-enhancing properties in skin cells are well-documented. Importantly, these in vitro findings are largely corroborated by in vivo studies, which demonstrate its efficacy in reducing skin inflammation and improving skin barrier function.
The convergence of in vitro and in vivo evidence makes NAPS a compelling candidate for further research and development in both dermatological and oncological applications. Future studies should focus on elucidating the precise molecular mechanisms of action and on conducting well-controlled clinical trials to fully ascertain its therapeutic potential in humans.
References
- 1. Phytosphingosine enhances moisture level in human skin barrier through stimulation of the filaggrin biosynthesis and degradation leading to NMF formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of a synthetic ceramide-2 on transepidermal water loss after stripping or sodium lauryl sulfate treatment: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. Phytosphingosine Stimulates the Differentiation of Human Keratinocytes and Inhibits TPA-Induced Inflammatory Epidermal Hyperplasia in Hairless Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetylphytosphingosine Synthesis: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of the primary synthesis methods for N-Acetylphytosphingosine, a bioactive sphingolipid with significant applications in cosmetics and pharmaceuticals. The comparison focuses on performance metrics, supported by experimental data, to aid in the selection of the most suitable synthesis strategy for research and development purposes.
Introduction to this compound
This compound, a derivative of the naturally occurring phytosphingosine (B30862), is a key component of skin lipids, playing a crucial role in maintaining the epidermal barrier function, modulating cellular signaling pathways, and inducing apoptosis in certain cancer cell lines. Its synthesis is of considerable interest for therapeutic and cosmetic applications. The primary routes for its production include microbial fermentation, chemical synthesis, and enzymatic synthesis.
Comparative Analysis of Synthesis Methods
The choice of synthesis method for this compound depends on several factors, including desired yield, purity, cost, scalability, and environmental impact. Below is a comparative summary of the main approaches.
Data Presentation: Quantitative Comparison of Synthesis Methods
| Parameter | Microbial Fermentation (via TAPS) | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | Sugars (e.g., glucose), yeast extract, peptone | Carbohydrates (e.g., D-lyxose), serine derivatives, long-chain fatty acids | Phytosphingosine, Acetyl-CoA or other acetyl donors |
| Typical Yield | High (TAPS titers up to 22.14 g/L reported with engineered strains)[1] | Variable, often moderate over multiple steps (e.g., 28% overall yield from D-lyxose derivative)[2] | High conversion of substrate, but overall yield depends on phytosphingosine availability |
| Purity of Final Product | High (≥98% achievable after purification)[3] | Generally high after chromatographic purification (≥98%) | High, with high specificity and fewer byproducts |
| Key Advantages | Sustainable ("green") process, potential for high yields, produces stereospecific product | Well-established routes, allows for synthesis of analogues and derivatives | High specificity, mild reaction conditions, environmentally friendly |
| Key Disadvantages | Requires expertise in fermentation and downstream processing, initial strain development can be time-consuming | Multi-step processes, use of hazardous reagents and solvents, potential for byproduct formation, may require chiral resolution | Dependent on the availability and cost of the phytosphingosine substrate and the enzyme |
| Scalability | Highly scalable for industrial production | Can be scaled, but may become costly and generate significant waste | Scalable, but may be limited by enzyme and substrate cost |
| Stereoselectivity | High (naturally produces the desired D-ribo isomer) | Can be controlled with chiral catalysts or starting materials, but may require additional steps | High, enzymes are stereospecific |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Microbial Fermentation and Conversion
This method involves the production of Tetraacetylphytosphingosine (TAPS) by the yeast Wickerhamomyces ciferrii, followed by deacetylation and subsequent N-acetylation.
Protocol 1: Production of TAPS by Wickerhamomyces ciferrii
-
Strain and Culture Conditions:
-
Use Wickerhamomyces ciferrii (e.g., strain NRRL Y-1031).
-
Prepare a seed culture in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) and incubate at 25°C with shaking for 48 hours.[4]
-
Inoculate the production medium (e.g., a defined medium with glucose as the carbon source and a nitrogen source) with the seed culture.
-
Maintain the fermentation at 25°C with controlled pH and aeration for 5-7 days.
-
-
Extraction and Purification of TAPS:
-
Separate the yeast cells from the culture broth by centrifugation.
-
Extract the TAPS from the supernatant using a suitable organic solvent like ethyl acetate (B1210297).
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude TAPS by recrystallization or silica (B1680970) gel chromatography.
-
Protocol 2: Conversion of TAPS to this compound
-
Deacetylation of TAPS:
-
Dissolve the purified TAPS in methanol (B129727).
-
Add a catalytic amount of sodium methoxide (B1231860) and stir the reaction at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin and filter.
-
Evaporate the solvent to obtain crude phytosphingosine.
-
-
N-Acetylation of Phytosphingosine:
-
Suspend the crude phytosphingosine in a suitable solvent (e.g., methanol).
-
Add acetic anhydride (B1165640) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the this compound with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Chemical Synthesis
This protocol outlines a representative chemical synthesis route starting from a carbohydrate precursor.
Protocol 3: Chemical Synthesis from a D-lyxose derivative
-
Synthesis of a Lactol Intermediate:
-
Transform commercially available D-lyxose into 2,3-O-isopropylidene-D-lyxofuranose.[2]
-
-
Reduction and Protection:
-
Reduce the lactol with sodium borohydride (B1222165) to produce a 1,4-diol intermediate.[2]
-
Perform a regioselective benzoylation of the primary hydroxyl group.[2]
-
-
Introduction of the Alkyl Chain and Amino Group:
-
This typically involves a series of steps including oxidation, olefination to introduce the long alkyl chain, and introduction of an azide (B81097) group which will be later reduced to the amine.
-
-
Deprotection and N-Acetylation:
-
Remove all protecting groups under appropriate conditions.
-
Perform N-acetylation of the resulting phytosphingosine using acetic anhydride as described in Protocol 2.
-
Purify the final product using column chromatography.
-
Enzymatic Synthesis
This method utilizes an enzyme to specifically N-acetylate phytosphingosine.
Protocol 4: Enzymatic N-Acetylation of Phytosphingosine
-
Reaction Setup:
-
Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).
-
Dissolve phytosphingosine in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the buffer.
-
Add an acetyl donor, such as vinyl acetate or acetyl-CoA.
-
Initiate the reaction by adding a suitable N-acetyltransferase or a lipase (B570770) with acetylating activity.
-
-
Reaction Conditions and Monitoring:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle shaking.
-
Monitor the progress of the reaction by TLC or HPLC.
-
-
Product Isolation and Purification:
-
Stop the reaction by adding an organic solvent to precipitate the enzyme.
-
Centrifuge to remove the precipitated enzyme.
-
Extract the this compound from the supernatant with a suitable organic solvent.
-
Wash the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by silica gel chromatography.
-
Analytical Methods for Characterization and Purity Assessment
Protocol 5: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water.
-
Detector: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Analysis: Inject the sample and compare the retention time and peak area to a known standard of this compound.
Protocol 6: Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Sample Preparation: Dissolve the sample in a suitable solvent for infusion or LC-MS analysis (e.g., methanol with 0.1% formic acid).
-
Analysis: Detect the protonated molecular ion [M+H]⁺ of this compound. Tandem MS (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern.
Protocol 7: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Spectra: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis:
-
In ¹H NMR, look for the characteristic signals of the acetyl methyl group (a singlet around 2.0 ppm), the long alkyl chain protons, and the protons on the sphingoid backbone.
-
In ¹³C NMR, identify the carbonyl carbon of the acetyl group (around 170-175 ppm) and the carbons of the sphingoid backbone and the alkyl chain.
-
Mandatory Visualizations
Signaling and Biosynthetic Pathways
Conclusion
The synthesis of this compound can be achieved through microbial fermentation, chemical synthesis, or enzymatic methods. Microbial fermentation offers a sustainable and high-yield route, particularly when coupled with metabolic engineering of Wickerhamomyces ciferrii. Chemical synthesis provides versatility for creating analogues but often involves more complex and less environmentally friendly processes. Enzymatic synthesis presents a highly specific and green alternative, though it is dependent on the availability of the precursor, phytosphingosine. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and desired purity. The provided protocols and analytical methods serve as a foundation for the practical implementation of these synthesis and characterization strategies.
References
Validating the pro-apoptotic activity of N-Acetylphytosphingosine across different cancer types
For Immediate Release
Recent investigations into the therapeutic potential of N-Acetylphytosphingosine (NAPS) have solidified its position as a significant pro-apoptotic agent in a variety of cancer cell lines. This guide provides a comparative analysis of NAPS's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as an anti-cancer therapeutic.
Comparative Efficacy of this compound
This compound has demonstrated considerable cytotoxic and pro-apoptotic activity against several cancer cell lines. Its efficacy, often compared to the well-known apoptosis inducer C2-ceramide, and standard chemotherapeutic agents, is summarized below.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Agents
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (NAPS) | MDA-MB-231 (Breast Cancer) | ~15-20 | [1] |
| NCI-H460 (Lung Cancer) | Not explicitly stated, but effective at inducing apoptosis | [2][3][4] | |
| C2-Ceramide | MDA-MB-231 (Breast Cancer) | >20 (less potent than NAPS at early time points) | [1] |
| H1299 (Lung Cancer) | ~50 | [5] | |
| NSCLC cell lines | ~100 | [6] | |
| Doxorubicin (B1662922) | A549 (Lung Cancer) | 0.07 - 71 | [7][8] |
| MCF-7 (Breast Cancer) | 8.306 | ||
| MDA-MB-231 (Breast Cancer) | 6.602 | ||
| Cisplatin | A549 (Lung Cancer) | 4.97 - 9.92 | [9] |
| H1299 (Lung Cancer) | 27 | [10] | |
| MCF-7 (Breast Cancer) | Varies widely | [11] |
Note: IC50 values can vary significantly based on experimental conditions such as incubation time and assay method.
Table 2: Pro-Apoptotic Activity of this compound
| Cancer Cell Line | Treatment | Key Apoptotic Events | Fold Change/Percentage | Reference |
| MDA-MB-231 (Breast Cancer) | NAPS (30 µM, 6h) | Caspase-3 Activation | ~5-fold increase (approx. 2x higher than C2-ceramide) | [1] |
| NAPS (15 µM, 24h) | Apoptotic Cells (Annexin V) | 40-50% | [1] | |
| NCI-H460 (Lung Cancer) | NAPS + Radiation | Increased Bax expression, Bid cleavage | Significant increase | [2][3][4] |
| Jurkat (Lymphoma) | NAPS | Caspase-3 and -8 Activation | Time and dose-dependent increase | [1] |
Signaling Pathways of NAPS-Induced Apoptosis
This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade.
NAPS-induced intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for key assays used to validate the pro-apoptotic activity of NAPS are provided below.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Annexin V/PI apoptosis assay workflow.
Methodology:
-
Cell Preparation: Culture cancer cells to the desired confluence and treat with NAPS at various concentrations and time points. Include untreated and positive controls.
-
Harvesting: Detach adherent cells using trypsin and collect all cells, including those in the supernatant. Centrifuge and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.
Methodology:
-
Cell Seeding: Plate a known number of single cells into 6-well plates or petri dishes.
-
Treatment: Treat the cells with NAPS, often in combination with another agent like radiation.
-
Incubation: Incubate the cells for a period of 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are then calculated.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Bax and Bcl-2.
Methodology:
-
Protein Extraction: Lyse NAPS-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion
This compound has emerged as a promising pro-apoptotic agent with demonstrated efficacy across multiple cancer types, including lung and breast cancer. Its ability to induce apoptosis, particularly through the intrinsic pathway by modulating the Bax/Bcl-2 ratio and activating caspases, warrants further investigation. Notably, NAPS has shown a favorable differential cytotoxicity profile, being more potent against cancer cells than normal cells.[2][3][4] The provided data and protocols offer a foundation for researchers to further explore and validate the anti-cancer potential of this compound.
References
- 1. kns.org [kns.org]
- 2. This compound enhances the radiosensitivity of lung cancer cell line NCI-H460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Enhances the Radiosensitivity of Lung Cancer Cell Line NCI-H460 -Molecules and Cells | 학회 [koreascience.kr]
- 4. [PDF] this compound enhances the radiosensitivity of lung cancer cell line NCI-H460 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced antitumoral activity of doxorubicin against lung cancer cells using biodegradable poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for N-Acetylphytosphingosine: A Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the recommended procedures for the proper disposal of N-Acetylphytosphingosine, ensuring laboratory safety and environmental responsibility.
This compound is a bioactive lipid involved in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. Due to its use in research and development, understanding the appropriate handling and disposal protocols is essential to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, wash the affected area with copious amounts of water.
Step-by-Step Disposal Protocol
-
Waste Collection: Collect waste this compound, including any contaminated materials such as pipette tips, tubes, and gloves, in a designated and clearly labeled chemical waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and any known hazard warnings (though none are currently indicated for similar compounds).
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed chemical waste disposal service.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a certified chemical waste contractor. These professionals are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.
Spill Management
In the event of a spill, isolate the area to prevent further contamination. For a small spill of solid this compound, carefully sweep the material to avoid generating dust and place it in the designated chemical waste container. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the chemical waste container. Ensure the area is thoroughly cleaned after the spill has been contained and collected.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₄₁NO₄ |
| Molecular Weight | 359.55 g/mol |
| CAS Number | 100403-19-8 |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO |
Experimental Protocol: Induction of Apoptosis in Cancer Cells
This protocol outlines a general method for studying the apoptotic effects of this compound on a cancer cell line, based on a study investigating its efficacy as an anti-cancer agent.
Objective: To determine the dose-dependent effect of this compound on the induction of apoptosis in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., human breast adenocarcinoma MDA-MB-231)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
96-well plates and other standard cell culture labware
Procedure:
-
Cell Culture: Culture the cancer cells in the appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated) group.
-
Apoptosis Assay:
-
After the treatment period, harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark according to the manufacturer's instructions.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells.
-
Data Analysis: Analyze the flow cytometry data to determine the dose-dependent increase in apoptosis induced by this compound.
This compound Induced Apoptotic Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. The following diagram illustrates a simplified signaling pathway.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for N-Acetylphytosphingosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-Acetylphytosphingosine, a bioactive lipid increasingly utilized in dermatological and pharmaceutical research. Adherence to these protocols will minimize risk and ensure the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols to minimize exposure and prevent contamination. The following personal protective equipment is recommended:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Latex gloves | Prevents direct skin contact. While this compound is a solid, it is often dissolved in solvents for experimental use. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions containing this compound and solvents. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Note on Glove Selection for Solvents:
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. When preparing solutions, the choice of glove material should be compatible with the solvent used. The following table provides a general guideline for glove compatibility with these common solvents.
| Solvent | Nitrile | Latex | Neoprene |
| Dimethyl Sulfoxide (DMSO) | Good | Poor | Fair |
| Ethanol | Good | Good | Good |
| Methanol | Fair | Good | Good |
This information is a general guide. It is recommended to consult the specific glove manufacturer's chemical resistance chart for detailed breakthrough times and degradation data.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and preserves the quality of the compound for research.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Handling and Preparation of Solutions
-
Designated Area: All handling of solid this compound and preparation of its solutions should be conducted in a designated area, such as a laboratory fume hood, to minimize inhalation of any fine particulates and solvent vapors.
-
Weighing: When weighing the solid compound, use a chemical spatula and a weigh boat. Avoid creating dust.
-
Dissolving: To prepare a solution, slowly add the weighed this compound to the desired solvent in a suitable container. Gently agitate or stir until fully dissolved.
Spill Management
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills involving volatile solvents, evacuate the area and ensure adequate ventilation before cleanup.
-
Containment: For small spills of solutions, contain the spill using absorbent materials such as spill pads or vermiculite.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust. Place the collected material in a sealed container for disposal.
-
For liquid spills, use absorbent pads to soak up the solution. Place the used pads in a sealed, labeled waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as chemical waste according to your institution's guidelines.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal protocols. |
| Solutions of this compound | Collect in a designated, labeled waste container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Empty Containers | Rinse the container with a suitable solvent three times, collecting the rinsate for disposal as liquid chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material. |
Always consult and adhere to your institution's specific waste disposal guidelines.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
